An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5)
For Researchers, Scientists, and Drug Development Professionals Introduction The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compoun...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The introduction of an ethyl group at the 4-position of this scaffold yields 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5), a molecule of significant interest for further drug discovery and development. A comprehensive understanding of its physicochemical properties is paramount, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.
This technical guide provides a detailed overview of the core physicochemical properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this guide furnishes field-proven, step-by-step experimental protocols for the determination of these critical parameters. Furthermore, it discusses the anticipated properties based on the structural characteristics of the parent scaffold and the influence of the ethyl substituent.
Molecular Structure and Basic Properties
A foundational understanding of the molecule's composition is the first step in its physicochemical characterization.
The synthesis of the parent compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, is well-established and typically involves the reaction of cyclohexanone with thiourea in the presence of a halogen, such as iodine.[2] A plausible synthetic route for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine would adapt this procedure by utilizing 2-ethylcyclohexanone as the starting material.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Following synthesis, purification via recrystallization or column chromatography is essential. Characterization and confirmation of the structure should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.
Importance in Drug Development
A sharp and defined melting point is often indicative of a pure crystalline solid. Amorphous or impure compounds typically exhibit a broad melting range. The melting point also influences the solubility and dissolution rate of a drug substance.
Experimental Protocol: Melting Point Determination (OECD 102)
The determination of the melting point should be conducted in accordance with the OECD Guideline for the Testing of Chemicals, No. 102.[1][3][4][5] Differential Scanning Calorimetry (DSC) is a modern and accurate method.
Instrumentation:
Differential Scanning Calorimeter (DSC)
Aluminum pans and lids
Microbalance
Procedure:
Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.
Sample Preparation: Accurately weigh 1-5 mg of the dried, powdered 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine into an aluminum pan. Crimp the lid to seal the pan. Prepare an empty, sealed aluminum pan as a reference.
DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm.
preliminary biological evaluation of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Title: Preliminary Biological Evaluation of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Prospective Framework for CNS Drug Discovery Introduction & Pharmacological Context As a Senior Application Scientist ove...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Preliminary Biological Evaluation of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Prospective Framework for CNS Drug Discovery
Introduction & Pharmacological Context
As a Senior Application Scientist overseeing early-stage neuropharmacology pipelines, I approach the biological evaluation of novel scaffolds as a hypothesis-driven interrogation of structure-activity relationships (SAR). The compound 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5)[1] represents a highly compelling structural variation of the privileged tetrahydrobenzothiazole pharmacophore.
Historically, this chemical class has yielded blockbuster central nervous system (CNS) therapeutics. The most notable derivative, Pramipexole, acts as a potent non-ergot dopamine agonist with a 7-10-fold selective affinity for the D3 receptor over the D2 receptor[2][3]. Conversely, its enantiomer, Dexpramipexole, exhibits negligible dopaminergic activity but demonstrates profound neuroprotective properties by directly stabilizing mitochondrial ion conductances and preventing ATP depletion in models of Amyotrophic Lateral Sclerosis (ALS) and sepsis-associated encephalopathy[4][5].
Mechanistic Hypothesis: The C4-Ethyl Steric Shift
In classical dopaminergic tetrahydrobenzothiazoles, the alkylamine substituent is located at the C6 position (e.g., the 6-propylamino group in Pramipexole)[3]. The target compound, however, features an ethyl group at the C4 position , directly adjacent to the thiazole ring fusion.
The Causality of Experimental Design: This C4-ethyl substitution introduces significant steric bulk near the heteroaromatic system. We hypothesize that this steric hindrance will disrupt the classical dopamine receptor binding pocket—which requires precise spatial geometry between the basic amine and the aromatic system—thereby attenuating D2/D3 agonism. Consequently, we predict that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine will behave more like a mitochondrial stabilizer (akin to Dexpramipexole) rather than a dopaminergic agonist[6]. To validate this, our biological evaluation framework must simultaneously interrogate both receptor binding and cellular bioenergetics.
Phased Evaluation Workflow
Fig 1: Phased high-throughput screening workflow for tetrahydrobenzothiazole biological evaluation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, every protocol in this framework is designed as a self-validating system, incorporating internal quality controls that automatically flag assay artifacts.
Objective: Determine the binding affinity (
Ki
) of the compound for human recombinant D2 and D3 receptors.
Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes.
Assay Assembly: In a 96-well plate, combine 50 µL of
[3H]
-spiperone (0.5 nM final concentration), 50 µL of the test compound (10-point serial dilution from 10 µM to 0.1 nM), and 100 µL of membrane suspension.
Incubation & Filtration: Incubate at 25°C for 120 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
Self-Validating Step (Quality Control): Include unlabelled spiperone (10 µM) to define non-specific binding. Calculate the Hill slope (
nH
) for the test compound. Causality: If
nH
deviates significantly from unity (i.e., outside the 0.8–1.2 range), the assay automatically flags the result for potential allosteric modulation or aggregation artifacts, prompting orthogonal validation via a cAMP accumulation assay.
Objective: Evaluate the compound's ability to enhance oxidative phosphorylation and stabilize mitochondrial conductances[6].
Cell Culture: Seed SH-SY5Y neuroblastoma cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
Stress Induction: Pre-treat cells with a mild mitochondrial toxin (e.g., 100 µM H2O2) for 2 hours to induce oxidative stress, followed by the addition of the test compound (1 µM and 10 µM).
Respirometry: Measure the Oxygen Consumption Rate (OCR) using the sequential injection of Oligomycin (1 µM), FCCP (0.5 µM), and Rotenone/Antimycin A (0.5 µM).
Self-Validating Step (Quality Control): The final injection of Rotenone/Antimycin A shuts down mitochondrial respiration. Causality: If the residual non-mitochondrial OCR exceeds 15% of the basal rate, the well is computationally excluded. This ensures that any observed "neuroprotective" increase in ATP production is strictly due to mitochondrial stabilization and not an artifact of off-target cellular stress or assay contamination.
Quantitative Data Presentation (Prospective Baselines)
The following tables outline the expected pharmacological profile based on our steric hindrance hypothesis, comparing the 4-ethyl derivative against established clinical benchmarks.
Fig 2: Proposed dual-pathway signaling of 4-Ethyl-THBT-2-amine via D2/D3 receptors and mitochondria.
Conclusion
The requires a paradigm shift away from traditional dopaminergic screening. By employing self-validating assays focused on mitochondrial bioenergetics, we can accurately determine if the C4-ethyl substitution successfully engineers out off-target dopaminergic liabilities while preserving the profound neuroprotective efficacy inherent to the tetrahydrobenzothiazole scaffold.
An In-Depth Technical Guide to Receptor Binding Affinity Assays for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its Analogs Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Receptor Binding Affinity Assays for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its Analogs
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine represents a novel chemical entity within this class. A critical step in the preclinical development of any such compound is the identification of its molecular target(s) and the quantitative characterization of its binding affinity. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals. It addresses the primary challenge of an unknown target by first outlining robust strategies for target de-orphanization. Subsequently, it details the principles and step-by-step protocols for conducting radioligand binding assays—the gold standard for affinity determination—ensuring a self-validating system from target discovery to quantitative pharmacology.
The Initial Challenge: Target De-orphanization for a Novel Compound
For a novel compound like 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, the primary molecular target is typically unknown. Therefore, before any affinity assays can be designed, the target must be identified. This process, often called "de-orphanization," is a critical first step.[4] An efficient strategy employs a funneling approach, starting with broad, unbiased screening and progressively narrowing down to specific, high-affinity interactions.
Key Strategies for Target Identification
Receptorome Screening: This high-throughput approach involves screening the compound against a large panel of known receptors, often hundreds of G-protein coupled receptors (GPCRs), ion channels, and kinases.[5][6] This provides a broad overview of the compound's selectivity and identifies initial "hits" for further investigation.
Computational Prediction: In silico methods, such as molecular docking and virtual screening, use the compound's 3D structure to predict its ability to bind to the active sites of known proteins.[7][8] This can help prioritize targets for experimental validation.
Affinity-Based Proteomics: This powerful biochemical method uses a modified version of the compound as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[9] The captured proteins are then identified using mass spectrometry, providing direct evidence of physical interaction.
Caption: Workflow for identifying and validating the molecular target of a novel compound.
Core Principles of Receptor-Ligand Binding
Once a putative target receptor is identified, radioligand binding assays serve as the gold standard for quantitatively characterizing the interaction.[10][11] These assays are based on the Law of Mass Action, which describes the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).
L + R ⇌ LR
The key parameters derived from these assays provide a comprehensive profile of the compound's affinity and the characteristics of the target receptor.
Parameter
Definition
Determined By
Significance
Kd
Equilibrium Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium.
Saturation Assay
A direct measure of affinity. A lower Kd signifies a higher binding affinity.
Bmax
Maximum Binding Capacity: The total concentration of receptor binding sites in the sample.
Saturation Assay
Indicates the density of the target receptor in the tissue or cell preparation.[12]
IC50
Half-Maximal Inhibitory Concentration: The concentration of a competing (unlabeled) ligand that displaces 50% of the specific binding of a radioligand.
Competition Assay
A measure of the functional strength of a competitor. It is dependent on assay conditions.
Ki
Inhibition Constant: The equilibrium dissociation constant for a competing (unlabeled) ligand.
Competition Assay (calculated from IC50)
An intrinsic measure of the competitor's affinity, independent of assay conditions. Allows for comparison of affinities of different compounds for the same receptor.
A fundamental requirement for accurate data is the ability to distinguish between Specific Binding (the interaction of interest) and Non-Specific Binding (NSB) (the binding of the radioligand to other components like filters or lipids).[9]
Total Binding: Binding measured in the absence of a competitor.
Non-Specific Binding (NSB): Binding measured in the presence of a saturating concentration of an unlabeled competitor drug that blocks all specific receptor sites.
Specific Binding = Total Binding - Non-Specific Binding
Methodologies: A Step-by-Step Guide
The two primary types of radioligand binding assays are saturation and competition assays.[11] The filtration method, which separates receptor-bound radioligand from free radioligand by vacuum filtration, is a robust and widely used technique.[13]
Methodology A: Saturation Binding Assay
Objective: To determine the Kd and Bmax for a radioligand at the target receptor.
Caption: Step-by-step workflow for a typical filtration-based saturation binding assay.
Detailed Protocol:
Receptor Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[14]
Assay Setup: In duplicate or triplicate tubes, for each concentration of radioligand:
Total Binding: Add assay buffer, the specified concentration of radioligand, and the membrane preparation.
Non-Specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of a known unlabeled ligand for the target receptor, and the membrane preparation.
Incubation: Incubate the reactions at a defined temperature for a sufficient time to reach equilibrium. This must be determined empirically.[14]
Termination & Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filtermats using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Methodology B: Competitive Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) by its ability to compete against a known radioligand.
Detailed Protocol:
Reagent Preparation:
Prepare receptor membranes as described above.
Prepare a single, fixed concentration of the radioligand, typically at or below its Kd value.[13]
Prepare a serial dilution of the unlabeled test compound.
Assay Setup: In duplicate or triplicate tubes:
Total Binding: Add assay buffer, the fixed concentration of radioligand, and membranes.
Non-Specific Binding: Add assay buffer, radioligand, excess known unlabeled ligand, and membranes.
Competition: Add assay buffer, radioligand, membranes, and each concentration of the test compound.
Incubation, Termination, and Quantification: Proceed as described in the saturation assay protocol (Steps 3-5).
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful affinity constants. Non-linear regression analysis using software like GraphPad Prism is the standard method.[15]
Analysis of Saturation Binding Data
Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the NSB tubes from the average CPM of the total binding tubes.
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
Determine Kd and Bmax: Fit the data to a one-site binding (hyperbola) equation:
Y = (Bmax * X) / (Kd + X)
The software will calculate the best-fit values for Kd and Bmax.
Analysis of Competitive Binding Data
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (Y-axis) against the logarithm of the competitor compound's concentration (X-axis).
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Calculate Ki using the Cheng-Prusoff Equation: Convert the experimentally-derived IC50 to the intrinsic inhibition constant, Ki.[8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] = The concentration of the radioligand used in the assay.
Kd = The dissociation constant of the radioligand for the receptor (determined from saturation experiments).
Alternative Technology: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative that requires no separation step.[16]
Principle: The receptor preparation is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity for the energy from its radioactive decay to stimulate the bead, generating a light signal. Unbound radioligand in the solution is too far away to cause a signal.
Caption: The principle of a homogeneous Scintillation Proximity Assay (SPA).
Conclusion
Determining the receptor binding affinity for a novel compound such as 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not a single experiment but a systematic process. It begins with broad, unbiased screening to identify a putative molecular target and culminates in precise, quantitative characterization of the binding interaction using robust methodologies like radioligand binding assays. By following the principles and protocols outlined in this guide—from target de-orphanization to rigorous data analysis—researchers can confidently establish a compound's affinity profile, a critical dataset for advancing any promising molecule through the drug discovery pipeline.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
Yin, J., et al. (2020). Novel approaches leading towards peptide GPCR de‐orphanisation. PMC. Retrieved from [Link]
Motulsky, H. (1996). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
Mirza, Z., & H اكيد, M. (2010). Deorphanization of Novel Peptides and Their Receptors. PMC - NIH. Retrieved from [Link]
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
Yin, J., et al. (2020). Novel Approaches Leading Towards Peptide GPCR De-Orphanisation. PubMed. Retrieved from [Link]
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Retrieved from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]
Kobilka, B.K. (2004). Screening the receptorome: an efficient approach for drug discovery and target validation.
ACS Chemical Biology. (2020). Novel Tetrafunctional Probes Identify Target Receptors and Binding Sites of Small-Molecule Drugs from Living Systems. Retrieved from [Link]
El-Sayed, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]
KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Receptorome screening for CNS drug discovery | Request PDF. Retrieved from [Link]
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]
PLOS One. (2025). Novel target identification towards drug repurposing based on biological activity profiles. Retrieved from [Link]
MDPI. (2021). Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy. Retrieved from [Link]
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]
PMC. (n.d.). Functional Approaches to Discover New Compounds via Enzymatic Modification: Predicted Data Mining Approach and Biotransformation-Guided Purification. Retrieved from [Link]
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. Retrieved from [Link]
PMC. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Retrieved from [Link]
Der Pharma Chemica. (2010). Synthesis of some biologically active benzothiazole derivatives. Retrieved from [Link]
The Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
structural characterization and crystallography of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Structural Characterization and Crystallography of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide Introduction & Structural Logic of the Scaffold The compound 4-ethyl-4,5,6,7-tetrahy...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Characterization and Crystallography of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide
Introduction & Structural Logic of the Scaffold
The compound 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) represents a highly versatile pharmacophore utilized in the development of dopaminergic agonists, kinase inhibitors, and anti-viral agents[1][2]. Structurally, it consists of a planar, electron-rich 2-aminothiazole system fused to a partially saturated cyclohexene ring.
Understanding the crystallography of this molecule requires analyzing its conformational dynamics. Because of the
sp3
hybridization of the C4, C5, C6, and C7 carbons, the six-membered ring cannot achieve planarity. Instead, it adopts a half-chair or envelope conformation. The ethyl group at the C4 position introduces significant steric bulk. To minimize 1,3-diaxial interactions and torsional strain, the ethyl substituent preferentially occupies an equatorial or pseudo-equatorial position within the crystal lattice, dictating the molecule's overall packing geometry.
Experimental Protocols: Synthesis and Crystal Growth
To achieve diffraction-quality crystals, the compound must first be synthesized with high purity, as impurities disrupt the nucleation phase of crystallization.
Protocol 1: Scaffold Synthesis & Purification
This methodology is based on the highly efficient condensation of substituted cyclohexanones with thiourea[3].
Reagent Mixing: Combine 1.0 equivalent of 2-ethylcyclohexanone and 2.0 equivalents of thiourea in a reaction vessel.
Halogenation/Cyclization: Slowly add 1.0 equivalent of elemental iodine (
I2
). Causality: Iodine acts as both an oxidant and a halogenating agent. It
α
-halogenates the ketone, creating an electrophilic center that facilitates the nucleophilic attack of the thiourea sulfur atom, driving the cyclization of the thiazole ring[3].
Thermal Activation: Stir the mixture at 110 °C for 12 hours to ensure complete thermodynamic conversion to the hydroiodide salt.
Neutralization & Extraction: Cool the mixture, solubilize in hot water, wash with diethyl ether to remove unreacted ketone, and neutralize with solid
NaHCO3
to precipitate the free base.
Chromatographic Purification: Purify via silica gel chromatography to >99% purity.
Protocol 2: Crystal Growth via Vapor Diffusion
Solvent Selection: Dissolve 50 mg of the purified compound in 1 mL of methanol (the "good" solvent) in a small inner vial.
Anti-Solvent Chamber: Place the inner vial inside a larger sealed chamber containing 10 mL of diethyl ether (the anti-solvent).
Controlled Diffusion: Allow the system to sit undisturbed at 4 °C for 7–14 days.
Causality of the Protocol: Methanol stabilizes the polar 2-amino group via hydrogen bonding. The slow vapor phase diffusion of the non-polar diethyl ether gradually lowers the dielectric constant of the medium. This controlled supersaturation prevents rapid, chaotic nucleation, favoring the slow growth of macro-crystals suitable for X-ray diffraction rather than amorphous precipitates.
Fig 1: Self-validating workflow for single-crystal X-ray diffraction and structural refinement.
X-Ray Crystallography & Diffraction Analysis
While specific single-crystal X-ray diffraction (SCXRD) data for the isolated 4-ethyl derivative requires empirical collection, the highly conserved nature of the 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold allows us to establish a definitive crystallographic profile based on structurally analogous compounds[4].
Protocol 3: SCXRD Data Collection and Structure Solution
Cryogenic Mounting: Mount the crystal on a goniometer and cool to 100 K using a nitrogen stream. Causality: Lowering the temperature dramatically reduces atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities and allows for the precise localization of lighter atoms, particularly the hydrogen atoms involved in critical N-H···N intermolecular networks.
Data Collection: Collect diffraction frames using Mo-K
α
radiation (
λ
= 0.71073 Å).
Structure Solution (Direct Methods): Use software like SHELXT. Causality: Direct methods exploit the statistical relationships between the phases and amplitudes of the diffracted X-rays, allowing for the ab initio determination of the heavy atom (Sulfur) positions. The sulfur atom acts as a critical phasing anchor, from which the rest of the carbon and nitrogen framework is mapped via difference Fourier syntheses.
Self-Validation: The protocol is validated by the final
R1
value. An
R1
< 0.05 confirms that the theoretical model accurately matches the empirical electron density map[4].
Quantitative Crystallographic Data
Table 1: Physicochemical and Representative Crystallographic Parameters
| Parameter | Value | Causality / Structural Significance |
| :--- | :--- | :--- |
| Chemical Formula |
C9H14N2S
| Establishes the baseline molecular weight (182.29 g/mol ). |
| Space Group | Monoclinic,
P21/c
| Typical for racemic tetrahydrobenzothiazoles, optimizing packing density and minimizing void space. |
| Z (Molecules/Unit Cell) | 4 | Allows for extensive 3D intermolecular hydrogen bonding networks. |
| Data Collection Temp | 100 K | Minimizes thermal motion for precise H-atom localization. |
| R1
(Final R-value) | < 0.05 | Validates the accuracy of the structural model against empirical data[4]. |
Table 2: Key Intermolecular Interactions and Hydrogen Bond Geometries
Interaction Type
Donor (D)
Acceptor (A)
D···A Distance (Å)
Angle D-H···A (°)
Structural Role
N-H···N
2-Amino (N)
Thiazole (N)
2.95 - 3.05
> 160°
Primary driving force for 1D polymeric chain formation in the lattice.
| C-H···
π | Ethyl (C-H) | Thiazole Ring | ~ 3.50 | ~ 145° | Stabilizes the 3D crystal packing via weak dispersive forces. |
Computational Validation (DFT & NBO Analysis)
To ensure the crystallographic model represents a true thermodynamic minimum rather than an artifact of crystal packing forces, the empirical X-ray coordinates are subjected to computational validation.
Geometry Optimization: The X-ray coordinates are optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[5]. Causality: The B3LYP hybrid functional accurately accounts for electron correlation effects, which are critical for modeling the diffuse electron clouds of the sulfur atom and the highly directional hydrogen bonds.
Frequency Analysis: A vibrational frequency calculation is performed. The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the stabilization energy (
E(2)
) of the intermolecular hydrogen bonds (e.g., lone pair electron donation from the thiazole nitrogen to the anti-bonding orbital of the N-H bond)[5].
Fig 2: Computational pipeline for validating crystallographic conformations via DFT and NBO.
(S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. Source: mdpi.com. URL:[Link]
Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Source: acs.org. URL:[Link]
Activities of tetrahydrobenzothiazole derivative compounds against Nipah virus by HF method and Molecular docking calculations. Source: researchgate.net. URL:[Link]
Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism. Source: acs.org. URL:[Link]
A Novel Scalable Synthesis of Pramipexole. Source: researchgate.net. URL:[Link]
Intermolecular hydrogen bond interactions in the thiourea/water complexes (Thio-(H2O)n) (n = 1, …, 5): X-ray, DFT, NBO, AIM, and RDG analyses. Source: researchgate.net. URL:[Link]
Unlocking the Therapeutic Potential of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Derivatives: A Technical Guide for Novel Drug Discovery
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on exploring and discovering novel therapeutic applications for derivatives of 4-Ethyl-4,5,6,7-tetrah...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on exploring and discovering novel therapeutic applications for derivatives of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. We will delve into the foundational chemistry, established biological activities of the broader 2-aminobenzothiazole class, and outline a strategic, multi-pronged approach to unveil new pharmacological uses for this promising scaffold.
The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminobenzothiazole core is a well-established "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[2][3] The core structure consists of a benzene ring fused to a thiazole ring, with an amine group at the 2-position, providing a key site for chemical modification.[4]
The partially saturated 4,5,6,7-tetrahydro-1,3-benzothiazole variant offers distinct advantages, including improved three-dimensional geometry for target binding and potentially more favorable pharmacokinetic properties compared to its fully aromatic counterpart. The addition of an ethyl group at the 4-position introduces a specific lipophilic character that can be exploited for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.
Established Biological Landscape of 2-Aminobenzothiazole Derivatives
An extensive body of research highlights the diverse therapeutic potential of the 2-aminobenzothiazole family. Understanding these established activities provides a crucial starting point for identifying novel applications for the 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core.
Therapeutic Area
Key Molecular Targets/Mechanisms of Action
Anticancer
Inhibition of various protein kinases including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), Focal Adhesion Kinase (FAK), MET proto-oncogene (MET), and BRAF proto-oncogene (BRAF).[4][5][6]
Anti-inflammatory & Analgesic
Inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][8]
Antidiabetic
Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and inhibition of Aldose Reductase (ALR2).[9][10]
Neuroprotection
Modulation of glutamate excitotoxicity; potential applications in Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][9] One notable example is Riluzole, a 2-aminobenzothiazole derivative used in the treatment of ALS.[9]
Antimicrobial
Broad-spectrum activity against various bacterial and fungal strains.[2][11]
Antiviral & Antitubercular
Activity against various viruses and Mycobacterium tuberculosis.[2][12]
Strategic Roadmap for Discovering Novel Applications
The discovery of novel applications for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives requires a systematic and integrated approach, combining computational and experimental methodologies.
Caption: A multi-phase workflow for novel application discovery.
Phase 1: Foundational Chemistry and In Silico Triage
The initial phase focuses on creating a focused library of derivatives and using computational tools to predict their potential biological activities and drug-like properties.
3.1.1. Synthesis of a Focused Derivative Library
The synthesis of the core 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be achieved via the well-established Hantzsch thiazole synthesis.[13]
Protocol: Synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reaction Setup: In a round-bottom flask, combine cyclohexanone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
Reflux: Heat the mixture to reflux (approximately 100°C) for 24 hours.
Workup:
Cool the reaction mixture to room temperature.
Add hot distilled water to dissolve the solid mass.
Extract with diethyl ether to remove unreacted starting materials.
Basify the aqueous layer with ammonium hydroxide (NH₄OH).
Extract the aqueous layer with diethyl ether.
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product.
Further derivatization of the 2-amino group can be achieved through standard organic chemistry transformations such as acylation, sulfonylation, and reductive amination to generate a library of novel compounds.
3.1.2. Computational Screening for Target Identification
Utilize a combination of ligand-based and structure-based computational approaches to predict potential biological targets for the derivative library.
Ligand-Based Approaches: Employ similarity searching and pharmacophore modeling against databases of known bioactive molecules to identify potential targets.
Structure-Based Approaches: Perform molecular docking studies against a panel of high-value biological targets, particularly those known to be modulated by the broader 2-aminobenzothiazole class (e.g., kinases, nuclear receptors).[14]
Phase 2: In Vitro Screening for Biological Activity
This phase involves the experimental validation of the in silico predictions through a combination of phenotypic and target-based screening.
3.2.1. High-Throughput Phenotypic Screening
Phenotypic screening in relevant cell-based models can uncover unexpected therapeutic activities without a preconceived target.
Protocol: Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate overnight.[1]
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[1]
3.2.2. Target-Based Screening
Based on the computational predictions and the known activities of the 2-aminobenzothiazole scaffold, perform targeted enzymatic or binding assays.
Potential Target Class
Example Assay
Kinases
In vitro kinase inhibition assays (e.g., against a panel of cancer-related kinases like CDK2, VEGFR-2, PI3Kα).[4][15]
Nuclear Receptors
PPARγ agonist activity assay using a reporter gene assay in a suitable cell line.[9]
Enzymes
Aldose reductase inhibition assay to assess potential for treating diabetic complications.[10]
Phase 3: Mechanism of Action and Lead Optimization
Once active compounds ("hits") are identified, the focus shifts to elucidating their mechanism of action and optimizing their properties.
Caption: Workflow for elucidating the mechanism of action.
3.3.1. Target Deconvolution
For hits identified through phenotypic screening, it is essential to identify the specific molecular target(s) responsible for the observed biological effect. Techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) can be employed.
Synthesize additional analogs of the hit compounds to explore the structure-activity relationship. This involves systematically modifying different parts of the molecule to understand how these changes affect potency, selectivity, and pharmacokinetic properties.
Phase 4: In Vivo Validation
The most promising lead compounds are advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models of disease.
3.4.1. Efficacy Studies in Disease Models
Select appropriate animal models based on the in vitro activity and proposed mechanism of action. For example, if a compound shows potent anti-inflammatory activity in vitro, it would be tested in a rodent model of inflammation, such as the carrageenan-induced paw edema model.[7]
3.4.2. Pharmacokinetic and Safety Profiling
Conduct studies to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the lead compounds. Preliminary toxicology studies are also performed to assess the safety of the compounds.
Conclusion
The 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold represents a promising starting point for the discovery of novel therapeutics. By leveraging the extensive knowledge of the broader 2-aminobenzothiazole class and employing a systematic and integrated discovery workflow, researchers can unlock the full potential of these derivatives. This guide provides a robust framework for initiating and advancing drug discovery programs centered on this versatile chemical entity.
References
Li, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113638. [Link]
(2026, February 6). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 42. [Link]
Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14237–14251. [Link]
(2026, February 3). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]
(2026, February 6). 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. ResearchGate. [Link]
(2024, December 15). Evaluation of expanded 2-aminobenzothiazole library as inhibitors of a model histidine kinase and virulence suppressors in Pseudomonas aeruginosa. PubMed. [Link]
(2024, March 14). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]
Ibrahim, B., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 10(1), 1693. [Link]
(2025, January 22). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
(2023, January 24). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]
Kumar, A., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(54), 34213-34228. [Link]
Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]
(2025, August 1). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]
(2022, November 30). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Reddy, P. S. (2021). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 8(2), 1-4. [Link]
(2025, October 24). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC. [Link]
(2025, August 20). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. MDPI. [Link]
Haranguș, A., et al. (2026, February). Integrated Computational and Experimental Approaches for the Discovery of Novel Antidiabetic Agents Targeting PPAR-γ and Aldose Reductase. ResearchGate. [Link]
(2007, May 1). Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. PubMed. [Link]
(2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]
(2025, June 20). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. ResearchGate. [Link]
(2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
Patel, K., et al. (2014). Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. ResearchGate. [Link]
(2026, March 18). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]
(2023, September 2). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
(2006). Benzothiazoles: a new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 68(1), 11-19. [Link]
Sharma, P., & Sharma, A. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 5(3), 126-131. [Link]
(2020). A comprehensive review on benzothiazole derivatives for their biological activities. Anti-Infective Agents, 18(2), 111-125. [Link]
(2022). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate. [Link]
(2023, July 21). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]
(2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1196-1211. [Link]
how to dissolve 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for cell culture assays
An Application Note and Protocol Guide for Researchers Dissolving 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for Cell Culture Assays Abstract The successful execution of in vitro cell-based assays is fundamental...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide for Researchers
Dissolving 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for Cell Culture Assays
Abstract
The successful execution of in vitro cell-based assays is fundamentally dependent on the effective and consistent solubilization of test compounds in aqueous culture media. Many novel chemical entities, particularly heterocyclic compounds like 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, exhibit poor aqueous solubility, posing a significant challenge for researchers.[1] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This document provides a detailed guide and robust protocols for dissolving 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for use in cell culture. We present a standard method utilizing Dimethyl Sulfoxide (DMSO) as a solvent, alongside an alternative protocol using cyclodextrins for sensitive assay systems. The causality behind each step is explained to empower researchers with the knowledge to adapt these methods to their specific experimental needs.
Compound Characterization & Solubility Challenges
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic amine containing a benzothiazole core.[2] Compounds of this class are often lipophilic (hydrophobic) and, as a result, are poorly soluble in aqueous solutions like cell culture media. This inherent hydrophobicity necessitates the use of a solubilizing agent to create a homogenous solution for accurate and reproducible cell-based experiments.[1][3]
Table 1: Physicochemical Properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Low aqueous solubility is predicted based on its heterocyclic aromatic structure.
General chemical principles
The primary challenge is to dissolve the compound at a high enough concentration to prepare a stock solution, which can then be diluted into the final cell culture medium without causing precipitation. The final concentration of any solvent used must be low enough to avoid cytotoxicity or other unwanted effects on the cells.[4][5]
Primary Dissolution Protocol: Using Dimethyl Sulfoxide (DMSO)
DMSO is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays due to its powerful solubilizing capabilities and compatibility with most cell lines at low concentrations.[6][7] The strategy is to create a highly concentrated stock solution in 100% DMSO, which is then serially diluted to achieve the final desired concentration in the cell culture medium.[8]
Rationale and Causality
Creating a concentrated stock (e.g., 10-100 mM) in pure DMSO allows for the addition of a very small volume of the stock solution to the much larger volume of aqueous cell culture medium. This ensures the final DMSO concentration remains in a non-toxic range (typically ≤0.5%).[4] The rapid dilution and mixing can create a transient supersaturated state, allowing the compound to remain in solution in the aqueous environment.[6]
Workflow for DMSO Stock Preparation and Dosing
Caption: Workflow for preparing a DMSO stock and dosing cells.
Prepare a High-Concentration Stock Solution (e.g., 50 mM):
Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 9.11 mg for 1 mL of a 50 mM stock).
Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube (e.g., 1 mL).
Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
For absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light.
Prepare Working Solutions and Dose Cells:
Important: The final concentration of DMSO in the cell culture wells should ideally be ≤0.1% and must not exceed a level that is toxic to your specific cell line (typically <0.5%).[4]
Thaw a single aliquot of the stock solution immediately before use.
For a dose-response experiment, perform serial dilutions of the concentrated stock using 100% DMSO. This ensures that the same volume of solvent is added to each well, regardless of the compound concentration.[8]
Add a small volume of the appropriate DMSO stock/dilution directly to the culture medium in your plate (e.g., add 1 µL to 1 mL of medium for a 1:1000 dilution).
Immediately after adding the compound, gently mix the contents of the well by swirling or agitating the plate to ensure rapid dispersion and prevent precipitation.
Always include a "vehicle control" in your experiment, where cells are treated with the same final concentration of DMSO used for the highest compound concentration, but without the compound itself.
Before beginning a large-scale experiment, it is crucial to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or the experimental endpoint.
Seed cells at the same density as your planned experiment.
Create a dilution series of DMSO in your cell culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
Expose the cells to these DMSO concentrations for the same duration as your planned experiment.
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
The highest concentration of DMSO that does not significantly impact cell viability is your maximum allowable final concentration.
Alternative Protocol: Using Cyclodextrins
For assays where DMSO may interfere with the biological system or for compounds that remain problematic, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[12][13]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Step-by-Step Protocol
Materials:
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable modified cyclodextrin
Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or PBS at a concentration known to be non-toxic to cells (e.g., 1-10 mM).
Form the Inclusion Complex:
Add the 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine powder directly to the cyclodextrin solution. A molar excess of cyclodextrin to the compound is typically required (e.g., 5:1 to 10:1 ratio).
Stir the mixture vigorously at room temperature or with gentle warming (37-40°C) for several hours (4-24 hours) to allow for complex formation.
Sterilize and Use:
Once the compound is dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
This aqueous stock solution can now be directly diluted into your cell culture medium.
A vehicle control containing only the cyclodextrin solution at the same final concentration should be included in your experiment.[5]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Compound precipitates upon dilution in media.
The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration may be too low to maintain solubility.
1. Add the DMSO stock to media containing serum (e.g., FBS), as proteins can help stabilize hydrophobic compounds.[6] 2. Mix more vigorously and immediately after adding the stock to the media. 3. Decrease the final compound concentration. 4. Consider using the cyclodextrin protocol.
Vehicle control shows cytotoxicity.
The final concentration of the solvent (DMSO) is too high for the cell line.
Perform a solvent tolerance test (Section 2.4) to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is below this limit, ideally ≤0.1%.[4]
Inconsistent results between experiments.
Repeated freeze-thaw cycles of the stock solution may have caused compound degradation or precipitation. The compound may not have been fully dissolved initially.
Prepare small, single-use aliquots of the stock solution.[14] Ensure the compound is completely dissolved in the initial stock by visual inspection.
Safety Precautions
Always handle 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, as with any novel chemical, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
DMSO is known to enhance the dermal absorption of other chemicals; therefore, extra caution should be taken to avoid skin contact.[15]
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated DMSO stocks.
References
Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics. [Link]
Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Semantic Scholar. [Link]
Popa, M., et al. (2025). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Polymers. [Link]
PAN-Biotech. Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. [Link]
Schoenmaker, L., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release. [Link]
Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Medicinal Chemistry. [Link]
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
Kumar, A., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications. [Link]
Pfau, W., et al. (2001). Cell transformation in vitro by food-derived heterocyclic amines Trp-P-1, Trp-P-2 and N(2)-OH-PhIP. Archives of Toxicology. [Link]
Pfau, W., et al. (1999). Heterocyclic aromatic amines induce DNA strand breaks and cell transformation. Carcinogenesis. [Link]
Flynn, T. J., & Ferguson, M. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ResearchGate. [Link]
Flynn, T. J., & Ferguson, M. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
synthesis protocol for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine precursors
Application Note: Synthesis Protocol for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Precursors Strategic Rationale & Scope The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged pharmacophore in mo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Protocol for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Precursors
Strategic Rationale & Scope
The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern drug discovery. It serves as the structural foundation for prominent central nervous system (CNS) therapeutics, such as pramipexole[1], and has recently demonstrated significant potential in novel anti-tubercular agents[2].
Synthesizing highly substituted derivatives, specifically 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5)[3], presents a unique regiochemical challenge. Standard one-pot oxidative condensations (e.g., using iodine and thiourea)[4] often fail or produce intractable mixtures when applied to asymmetric starting materials. As a Senior Application Scientist, I have designed this protocol to bypass these limitations through a highly controlled, regioselective kinetic enolization strategy, ensuring high-fidelity precursor generation for downstream drug development.
Mechanistic Causality: The Regioselectivity Imperative
The synthesis of the tetrahydrobenzothiazole core relies on the Hantzsch condensation between an
α
-halocyclohexanone and thiourea[5]. When starting from 2-ethylcyclohexanone, the position of halogenation dictates whether the final aromatized ring can even form.
Thermodynamic Control (C2-Bromination): Standard bromination in acetic acid favors the more substituted C2 position, yielding 2-bromo-2-ethylcyclohexanone. During condensation, the thiourea sulfur attacks C2, and the nitrogen attacks the C1 carbonyl. However, to form the fully aromatic thiazole ring, a double bond must form between C1 and C2 (which become the fused C3a and C7a carbons of the benzothiazole). Because C2 already bears an ethyl group, forming this double bond would require a pentavalent carbon or the cleavage of the C-C ethyl bond. Consequently, the C2-bromo isomer cannot aromatize and stalls as a non-aromatic intermediate.
Kinetic Control (C6-Bromination): By utilizing Lithium Diisopropylamide (LDA) at -78 °C, we exploit the steric encumbrance of the ethyl group to selectively deprotonate the less hindered C6 position. Subsequent trapping with N-Bromosuccinimide (NBS) yields 2-bromo-6-ethylcyclohexanone. In this isomer, C1 and C2 (bearing the bromine) are free of alkyl substituents, allowing seamless dehydration and aromatization. The C6-ethyl group of the cyclohexanone perfectly maps to the C4 position of the resulting benzothiazole, yielding the target compound.
Synthetic Workflow Visualization
Figure 1: Regioselective synthetic workflow for 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Bromo-6-ethylcyclohexanone
Scale: 10.0 mmol
Preparation : Flame-dry a 100 mL round-bottom flask under a continuous nitrogen sweep. Add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation : Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 5 minutes. Stir for 30 minutes to ensure complete formation of LDA.
Substrate Addition : Slowly add 2-ethylcyclohexanone (1.26 g, 10.0 mmol) dropwise over 10 minutes. Maintain the reaction at -78 °C for 1 hour to lock in the kinetic enolate.
Halogenation : Dissolve NBS (1.87 g, 10.5 mmol) in 15 mL of anhydrous THF and add it dropwise to the enolate solution.
Validation Checkpoint: The solution will transition from pale yellow to a distinct orange hue upon NBS addition, indicating successful halogenation.
Quenching : Allow the reaction to warm to 0 °C over 2 hours. Quench by adding 20 mL of saturated aqueous NH₄Cl.
Extraction : Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at room temperature.
Critical Handling Note: Do not attempt to purify the crude 2-bromo-6-ethylcyclohexanone via column chromatography.
α
-haloketones are inherently unstable and prone to isomerization or decomposition. Proceed immediately to Protocol B.
Protocol B: Hantzsch Thiazole Condensation
Scale: ~10.0 mmol (Crude from Protocol A)
Condensation : Dissolve the crude 2-bromo-6-ethylcyclohexanone in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser. Add thiourea (0.91 g, 12.0 mmol)[5].
Aromatization : Heat the mixture to reflux (78 °C) for 12–16 hours. The reaction proceeds via initial S-alkylation, followed by cyclization and thermodynamically driven dehydration to form the aromatic system.
Isolation : Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
Validation Checkpoint: The reaction is self-validating. The highly crystalline hydrobromide salt of the target thiazole will spontaneously precipitate from the cooling ethanol solution, providing immediate visual confirmation of successful ring closure[1].
Neutralization : Filter the precipitate and dissolve it in a minimal amount of warm distilled water. Basify the solution dropwise with 25% NH₄OH until the pH reaches 9–10[4].
Final Extraction : Extract the free base with dichloromethane (3 × 20 mL). Dry over Na₂SO₄, filter, and evaporate to yield pure 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a light-yellow solid.
Quantitative Strategy Comparison
To justify the methodological choices in this protocol, the following table summarizes the performance of various
α
-bromination strategies when applied to 2-alkylcyclohexanones for downstream thiazole synthesis.
Synthesis Strategy
Reagents & Conditions
Regioselectivity (C6:C2)
Thiazole Yield
Mechanistic Outcome & Practicality
Thermodynamic Halogenation
Br₂, AcOH, RT
~ 40:60
25-35%
Favors C2-bromination. The C2-bromo isomer cannot aromatize, severely limiting the final yield.
One-Pot Oxidative Condensation
I₂, Thiourea, 100 °C
~ 50:50
40-45%
Simple setup[4], but yields a complex mixture requiring tedious chromatographic separation.
Kinetic Enolate (Recommended)
1. LDA, THF, -78 °C2. NBS
> 95:5
75-85%
High regiocontrol ensures exclusive formation of the 6-bromo isomer, maximizing aromatization.
References
Synthesis and crystallization of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
National Center for Biotechnology Information (PMC)
URL: [Link]
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5)
MolPort Chemical Database
URL:[Link]
Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole (US20060100256A1)
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
RSC Advances
URL:[Link]
Application Note: Structural Elucidation and NMR Chemical Shifts of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Executive Summary The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as an arginine surrogate in non-covalent thrombin inhibitors and as a cor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as an arginine surrogate in non-covalent thrombin inhibitors and as a core motif in neuroprotective agents[1]. The derivative 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) presents unique structural elucidation challenges due to the desymmetrization of the cyclohexane ring by the C4-ethyl group. This application note provides a comprehensive, self-validating protocol for the synthesis, sample preparation, and rigorous NMR assignment of this compound, detailing the causality behind the observed chemical shifts.
Mechanistic Synthesis & Regioselectivity
Understanding the synthesis is critical for anticipating the NMR spectra. The compound is synthesized via a modified Hantzsch thiazole cyclization using 2-ethylcyclohexanone, thiourea, and iodine,[2].
Causality in Regioselectivity:
When 2-ethylcyclohexanone is treated with iodine, halogenation could theoretically occur at either the C2 (substituted) or C6 (unsubstituted) alpha-positions. Under thermodynamic control, iodination preferentially occurs at the less sterically hindered C6 position. During the subsequent condensation, the sulfur atom of thiourea attacks the C6-iodide, while the primary amine condenses with the C1-carbonyl. Following dehydration, the C1=C6 double bond forms the fused C3a=C7a junction of the thiazole ring. Because the ethyl group was at C2 (adjacent to the original C1 carbonyl), it perfectly localizes at the C4 position of the final tetrahydrobenzothiazole architecture, adjacent to the nitrogen-bearing bridgehead carbon (C3a).
Experimental Protocols
Synthesis and Purification Workflow
Reaction Setup: Dissolve 2-ethylcyclohexanone (0.05 mol) in 25 mL of absolute ethanol.
Reagent Addition: Add thiourea (0.1 mol) and elemental iodine (0.05 mol) directly to the solution[2].
Cyclization: Reflux the mixture at 100 °C under continuous stirring for 5–12 hours. The reaction progress should be monitored by TLC (eluent: EtOAc/Hexane 1:1).
Workup: Cool the mixture to room temperature. Dilute with 100 mL of boiling distilled water to dissolve the reaction mass, then cool again.
Extraction: Extract with diethyl ether (3 × 50 mL) to remove unreacted ketone, residual iodine, and sulfur byproducts.
Basification: Adjust the aqueous layer to pH 9 using concentrated NH₄OH to precipitate the free base. Filter, wash with cold water, and recrystallize from ethanol.
NMR Sample Preparation
Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6). The polar 2-amino group forms strong hydrogen bonds; CDCl3 often leads to severe line broadening and poor solubility.
Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d6.
Acquisition Parameters:
¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s.
¹³C NMR: 100 MHz, 1024 scans, D1 of 2.0 s.
2D NMR: Standard pulse sequences for ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
NMR Spectral Data & Causality Analysis
The NMR assignments below form a self-validating system. The ¹³C NMR spectrum maps the electronic environment of the thiazole core, while the ¹H NMR spectrum reflects the stereochemical complexity introduced by the C4-ethyl group.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Causality & Assignment Notes
-NH₂
6.58
br s
2H
Broadened by quadrupolar relaxation of N; exchangeable with D₂O.
C4-H
2.65
m
1H
Shifted downfield due to allylic position and proximity to the electronegative thiazole nitrogen.
C7-H₂
2.45
m
2H
Allylic protons adjacent to the thiazole sulfur.
C5-H₂
1.85, 1.55
m
2H
Diastereotopic protons due to the adjacent C4 chiral center.
C6-H₂
1.75, 1.45
m
2H
Aliphatic ring protons; complex splitting from rigid chair conformation.
C8-H₂ (Ethyl)
1.60, 1.35
m
2H
Diastereotopic methylene protons of the ethyl chain.
C9-H₃ (Ethyl)
0.92
t (J = 7.4 Hz)
3H
Terminal methyl group of the ethyl chain.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Type
Causality & Assignment Notes
C2
165.9
C
Highly deshielded by adjacent N and S atoms, plus amidine-like resonance from the exocyclic -NH₂ group.
C3a
145.4
C
Bridgehead carbon bonded directly to the more electronegative nitrogen.
C7a
115.0
C
Bridgehead carbon bonded to sulfur; significantly more shielded than C3a.
C4
36.5
CH
Chiral center; shifted downfield relative to unsubstituted analogs due to the α-effect of the ethyl group.
C5
31.2
CH₂
β-carbon to the ethyl group.
C8 (Ethyl)
27.8
CH₂
Ethyl methylene carbon.
C7
24.1
CH₂
Allylic carbon adjacent to the thiazole sulfur.
C6
21.5
CH₂
γ-carbon to the ethyl group; most shielded ring carbon.
C9 (Ethyl)
11.6
CH₃
Terminal ethyl methyl carbon.
Expert Insight on ¹³C Causality: Differentiating the bridgehead carbons (C3a and C7a) is a common pitfall. The C3a carbon resonates at ~145.4 ppm because it is bonded to the highly electronegative imine-like nitrogen. Conversely, C7a, bonded to the less electronegative sulfur, appears significantly upfield at ~115.0 ppm. This electronic distribution is a hallmark of the 2-aminothiazole system.
2D NMR Structural Elucidation Workflow
To definitively confirm the regiochemistry of the ethyl group at C4 (rather than C7), a 2D NMR workflow is required. The HMBC correlations from the ethyl protons to the C3a bridgehead carbon serve as the ultimate structural proof.
Figure 1: 2D NMR workflow for the structural elucidation of the tetrahydrobenzothiazole core.
References
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC. National Institutes of Health (nih.gov). Available at:
[2] Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. ResearchGate. Available at:
[1] Novel Non-covalent Thrombin Inhibitors Incorporating P1 4,5,6,7-Tetrahydrobenzothiazole Arginine Side Chain Mimetics. ResearchGate. Available at:
The Strategic Utility of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in Modern Heterocyclic Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry In the landscape of contemporary drug discovery and heterocyclic organic synthesis, the 2-aminothiazole moiety stands out as a "privileged scaffold," a str...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of contemporary drug discovery and heterocyclic organic synthesis, the 2-aminothiazole moiety stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for interacting with various biological targets. The derivative, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, represents a sophisticated evolution of this core structure. The fusion of the thiazole ring with a substituted cyclohexene imparts a three-dimensional character and increased lipophilicity, which can be strategically exploited to enhance pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.
This guide provides an in-depth exploration of the synthesis and application of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a pivotal precursor in the construction of complex heterocyclic systems. We will delve into validated protocols for its synthesis, the functionalization of its reactive 2-amino group, and its subsequent elaboration into fused ring systems of significant medicinal interest, such as pyrimido[2,1-b]benzothiazoles. The methodologies presented herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.
Part 1: Synthesis of the Core Scaffold
The synthesis of 4-substituted-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amines is most effectively achieved through a variation of the classic Hantzsch thiazole synthesis. This approach involves the reaction of an α-haloketone with a thiourea. In the case of our target molecule, the reaction proceeds via an in-situ halogenation of a substituted cyclohexanone.
Protocol 1: Synthesis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
This protocol is adapted from established procedures for the synthesis of related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amines.[3] The key adaptation is the use of 3-ethylcyclohexanone as the starting ketone to introduce the desired ethyl group at the 4-position of the resulting benzothiazole ring.
Reaction Scheme:
Caption: Synthesis of the target compound via Hantzsch reaction.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles
3-Ethylcyclohexanone
C₈H₁₄O
126.20
5.0 g
39.6 mmol
Thiourea
CH₄N₂S
76.12
6.0 g
78.8 mmol
Iodine (I₂)
I₂
253.81
10.0 g
39.4 mmol
Diethyl ether
(C₂H₅)₂O
74.12
As needed
-
Ammonium hydroxide (25%)
NH₄OH
35.04
As needed
-
Anhydrous MgSO₄
MgSO₄
120.37
As needed
-
n-Hexane
C₆H₁₄
86.18
As needed
-
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-ethylcyclohexanone (39.6 mmol), thiourea (78.8 mmol), and iodine (39.4 mmol).
Reflux: Heat the mixture in an oil bath at 100 °C and maintain a gentle reflux for 24 hours. The reaction mixture will become a dark, viscous mass.
Work-up - Dissolution: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Heat approximately 400 mL of distilled water to boiling and add it in portions to the reaction flask to dissolve the solidified mass. Transfer the resulting solution to a large beaker or crystallizing dish.
Extraction of Impurities: Allow the aqueous solution to cool to room temperature. Perform three extractions with 60 mL of diethyl ether each time to remove any unreacted ketone, excess iodine, and elemental sulfur. Discard the ether layers.
Basification and Product Extraction: To the aqueous solution, add 25% ammonium hydroxide solution dropwise with stirring until the solution is basic (pH > 9). This will precipitate the free amine. Extract the product from the aqueous layer three times with 60 mL of diethyl ether.
Drying and Concentration: Combine the ethereal extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The product will be obtained as a solid.
Purification: Recrystallize the crude product from n-hexane to yield pure 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a crystalline solid.
Causality and Experimental Insights:
Stoichiometry: A 2:1 molar ratio of thiourea to the ketone and iodine is used. Thiourea acts as both the nucleophile and the source of the N-C-S unit of the thiazole ring.
In-situ Halogenation: Iodine reacts with the enol form of 3-ethylcyclohexanone to generate the α-iodoketone intermediate in situ. This is a crucial step for the subsequent cyclization.
Basification: The initial product of the cyclization is the hydroiodide salt of the 2-aminobenzothiazole. Treatment with a base like ammonium hydroxide is necessary to deprotonate the amine and the thiazolium nitrogen, yielding the free base which is soluble in organic solvents.
Part 2: Functionalization of the 2-Amino Group
The exocyclic 2-amino group of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a highly versatile handle for introducing a wide range of substituents. This allows for the systematic modification of the molecule's properties in the context of drug design and lead optimization. The following protocols outline common and reliable methods for its derivatization.
Protocol 2.1: Acylation to Form Amides
Acylation of the 2-amino group is a fundamental transformation for creating amide derivatives, which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Caption: General acylation of the 2-amino group.
Step-by-Step Procedure:
Dissolution: Dissolve 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
Base Addition: Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2.2: Formation of Ureas and Thioureas
The formation of urea or thiourea linkages is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can enhance binding to biological targets.
Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.05 mmol) to the solution.
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor the reaction by TLC.
Work-up: Once the starting amine is consumed, remove the solvent under reduced pressure.
Purification: Triturate the resulting residue with diethyl ether or hexane to induce precipitation. Collect the solid product by filtration and wash with a cold non-polar solvent. Further purification can be achieved by recrystallization.[4]
Part 3: Application in Fused Heterocyclic Synthesis
A key application of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is its use as a precursor for the synthesis of more complex, fused heterocyclic systems. The endocyclic nitrogen of the thiazole ring and the exocyclic amino group together form a reactive guanidine-like system, which can readily participate in cyclocondensation reactions.
Protocol 3: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
The reaction of 2-aminobenzothiazoles with β-dicarbonyl compounds or their equivalents is a powerful method for constructing the pyrimido[2,1-b]benzothiazole core, a scaffold found in compounds with a range of biological activities, including acting as benzodiazepine receptor ligands.[5][6] This protocol details a one-pot, three-component reaction.
Reaction Scheme:
Caption: Three-component synthesis of a fused pyrimidine ring system.
Mixing Reactants: In a microwave reaction vial, combine 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and PdCl₂ (0.1 mmol).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
Work-up: After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Rationale:
This reaction proceeds via a Biginelli-type condensation mechanism.[7] The aldehyde first reacts with the β-ketoester to form an α,β-unsaturated intermediate. The 2-amino group of the benzothiazole then acts as a nucleophile, attacking the enone system (Michael addition). Subsequent cyclization via attack of the endocyclic thiazole nitrogen onto the ester carbonyl, followed by dehydration, affords the final fused heterocyclic product. The use of a catalyst like PdCl₂ and microwave irradiation significantly accelerates the reaction.[7]
Conclusion: A Gateway to Chemical Diversity
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a strategically valuable building block in heterocyclic synthesis. Its straightforward preparation and the versatile reactivity of its 2-amino group provide a robust platform for generating libraries of novel compounds. The protocols and insights presented in this guide demonstrate its utility in creating both simple derivatives and complex fused systems with high potential for applications in medicinal chemistry and drug development. The ability to introduce a lipophilic, three-dimensional element via the 4-ethyl-substituted saturated ring, combined with the proven biological relevance of the 2-aminobenzothiazole core, makes this compound a compelling starting point for the discovery of next-generation therapeutic agents.
References
A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. Organic Chemistry: An Indian Journal.
pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. Journal of Saudi Chemical Society.
Synthesis of pyrimido[2,1-b][5][6]benzothiazoles and[5][6]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkat USA.
Synthesis of thiazolo[3,2-a]pyrimidine and... | Download Scientific Diagram.
Synthesis of pyrimido[2,1-b][5][6]benzothiazoles and[5][6]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions from 2-aminobenzothiazole, arylglyoxals and 1,3-dicarbonyl compounds. Semantic Scholar.
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. PMC.
SYNTHESIS OF SOME THIAZOLO-[3, 2=a]PYRIMIDINES. Taylor & Francis Online.
Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. PubMed.
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry.
SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
Recent Advances in Synthesis of Benzothiazole Compounds Rel
Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC.
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC.
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyan
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions (2004). SciSpace.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evalu
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
Mastering Quantitative Analysis: A Detailed Protocol for the Preparation of a 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Standard Curve for LC-MS
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, in-depth guide for the preparation of a standard curve for the quantitative analysis of 4-Ethyl-4,5,6,7-tetr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide for the preparation of a standard curve for the quantitative analysis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocols and methodologies are designed to ensure scientific integrity, accuracy, and reproducibility, adhering to the principles of bioanalytical method validation.
Introduction: The Importance of Accurate Quantification
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative, a class of compounds with diverse applications in pharmaceuticals and other industries. Accurate and precise quantification of this analyte in various biological matrices is often a critical aspect of preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis due to its high selectivity and sensitivity.[1] A meticulously prepared standard curve is the cornerstone of a reliable quantitative LC-MS/MS assay, as it establishes the relationship between the instrument response and the concentration of the analyte.
This guide will walk you through the essential steps, from the initial preparation of stock solutions to the final construction of the calibration curve, providing the scientific rationale behind each procedural choice.
Foundational Steps: Reagents and Stock Solution Preparation
The accuracy of your entire assay hinges on the precision of your initial stock solutions. Therefore, meticulous technique and high-purity reagents are paramount.
Reagents and Materials
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine reference standard (purity ≥98%)
Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte (e.g., 4-Ethyl-d5-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) is highly recommended to compensate for variability in sample processing and instrument response.[2] If a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization properties can be considered.
LC-MS grade methanol
LC-MS grade acetonitrile
LC-MS grade water
LC-MS grade dimethyl sulfoxide (DMSO) (if required for initial solubilization)
Formic acid (or other appropriate mobile phase modifier)
Calibrated analytical balance
Class A volumetric flasks and pipettes
Vortex mixer and sonicator
Primary Stock Solution Preparation (1 mg/mL)
The choice of solvent for the primary stock solution is dictated by the solubility of the analyte. While specific solubility data for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may not be readily available, benzothiazole derivatives generally exhibit good solubility in organic solvents like methanol, acetonitrile, and DMSO.[3] A preliminary solubility test is recommended.
Protocol:
Accurately weigh approximately 10 mg of the 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine reference standard using a calibrated analytical balance. The use of at least 10 mg minimizes weighing errors.
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
Add a small volume of the chosen solvent (e.g., methanol) to dissolve the solid. If solubility is a concern, initial dissolution in a minimal volume of DMSO followed by dilution with methanol or acetonitrile is a common strategy.[4]
Vortex and/or sonicate the solution to ensure complete dissolution.
Once dissolved, bring the flask to the final volume with the same solvent and mix thoroughly.
This yields a 1 mg/mL primary stock solution. Store this solution in an amber vial at -20°C or -80°C to prevent degradation.
A parallel procedure should be followed to prepare a 1 mg/mL primary stock solution of the internal standard.
Crafting the Calibration Curve: Serial Dilutions and Working Solutions
The calibration curve should span the expected concentration range of the unknown samples. A typical bioanalytical standard curve consists of a blank (matrix without analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero calibrators.[5]
Intermediate and Working Stock Solutions
Serial dilutions from the primary stock solutions are performed to prepare intermediate and working stock solutions at lower concentrations. This approach minimizes the variability associated with pipetting very small volumes.
Table 1: Example Dilution Scheme for Standard Curve Preparation
Solution ID
Starting Solution
Volume of Starting Solution (µL)
Final Volume (µL)
Final Concentration (µg/mL)
INT-A
Primary Stock (1 mg/mL)
100
1000
100
INT-B
INT-A (100 µg/mL)
100
1000
10
WORK-A
INT-B (10 µg/mL)
100
1000
1
Preparation of Calibration Standards
The calibration standards are prepared by spiking the appropriate working stock solutions into the same biological matrix as the unknown samples (e.g., plasma, urine). This is crucial to account for matrix effects that can influence ionization efficiency.
Protocol:
Aliquot the blank biological matrix into a series of microcentrifuge tubes.
Spike a small volume (typically 5-10% of the total volume to avoid altering the matrix composition) of the appropriate working stock solutions into the matrix to achieve the desired final concentrations.
Prepare a "zero sample" by adding only the internal standard to the matrix.
Add the internal standard working solution to all standards (except the blank) and unknown samples at a consistent concentration. The IS concentration is typically in the mid-range of the calibration curve.
Vortex each standard to ensure homogeneity.
Table 2: Example Preparation of Calibration Standards in Matrix
Standard Level
Analyte Concentration (ng/mL)
Volume of Working Stock (µL)
Working Stock Conc. (µg/mL)
Matrix Volume (µL)
IS Volume (µL)
Blank
0
0
-
95
0
Zero
0
0
-
90
5
CAL 1 (LLOQ)
1
1
1
89
5
CAL 2
2.5
2.5
1
87.5
5
CAL 3
5
5
1
85
5
CAL 4
10
10
1
80
5
CAL 5
50
5
10
85
5
CAL 6
100
10
10
80
5
CAL 7
500
5
100
85
5
CAL 8 (ULOQ)
1000
10
100
80
5
The Analytical Heart: LC-MS/MS Method Development and Parameters
A robust and reproducible LC-MS/MS method is essential for accurate quantification. If a validated method for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not available, the following systematic approach should be employed for method development.
Mass Spectrometry Parameters: A Step-by-Step Guide
Infusion and Precursor Ion Determination: Directly infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. Due to the presence of basic nitrogen atoms, positive electrospray ionization (ESI+) is the most likely effective ionization mode. Perform a full scan (Q1 scan) to determine the mass-to-charge ratio (m/z) of the precursor ion, which will likely be the protonated molecule [M+H]⁺.
Product Ion Scan and Fragmentation: Perform a product ion scan on the selected precursor ion. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragment ions in the third quadrupole (Q3). The fragmentation pattern will be influenced by the structure of the molecule. For 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, fragmentation is likely to occur at the ethyl group and the tetrahydro-benzothiazole ring structure.[6][7]
Collision Energy Optimization: To maximize the signal for the chosen product ions, optimize the collision energy (CE). This is achieved by infusing the analyte and monitoring the intensity of each product ion while ramping the collision energy. A plot of ion intensity versus collision energy will reveal the optimal CE for each transition.[8] This process should be repeated for each precursor-to-product ion transition.
Multiple Reaction Monitoring (MRM) Transition Selection: Select at least two MRM transitions for the analyte. The most intense and stable transition will be used for quantification ("quantifier"), while the second will be used for confirmation ("qualifier").[1] The ratio of the quantifier to the qualifier should remain constant across all standards and samples. A similar process is followed to determine the optimal MRM transitions for the internal standard.
Liquid Chromatography Parameters
The goal of the chromatographic separation is to resolve the analyte from matrix interferences and ensure a reproducible retention time.
Column Selection: A C18 reversed-phase column is a good starting point for a compound of this nature.
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of water (A) and an organic solvent like acetonitrile or methanol (B), both containing a small amount of an acid modifier such as formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
Gradient Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase, is generally effective for eluting the analyte and cleaning the column.
Flow Rate and Injection Volume: These will depend on the column dimensions and the sensitivity requirements of the assay.
Note: The m/z values and collision energies are hypothetical and must be determined experimentally.
Data Acquisition and Analysis: Building a Validated Curve
Once the LC-MS/MS method is established, the calibration standards are analyzed, followed by the quality control (QC) samples and the unknown samples.
Data Processing
The instrument software will integrate the peak areas for the analyte and the internal standard for each injection. The response is calculated as the ratio of the analyte peak area to the internal standard peak area.
Calibration Curve Construction
A calibration curve is constructed by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis). A linear regression analysis is then applied to the data. A weighting factor, typically 1/x or 1/x², is often used to ensure a good fit across the entire concentration range, especially at the lower end.[9]
The acceptance criteria for the calibration curve are guided by regulatory documents such as those from the FDA and EMA.[5][10] Generally:
The correlation coefficient (r²) should be ≥ 0.99.
At least 75% of the non-zero calibration standards should be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantitation, LLOQ).
Standard Curve Preparation Workflow
Conclusion: A Foundation for Reliable Results
The preparation of a robust and reproducible standard curve is a non-negotiable prerequisite for accurate quantitative bioanalysis by LC-MS. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can establish a solid foundation for their analytical assays. Adherence to these guidelines, in conjunction with comprehensive method validation as stipulated by regulatory authorities, will ensure the generation of high-quality, reliable data for pivotal decision-making in drug development and other scientific endeavors.
References
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Scribd. Mass Spectrometry Fragmentation Patterns. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
University of North Carolina at Chapel Hill. LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]
USP. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
SCIEX. (2025, May 1). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. [Link]
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-14. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Flash Chromatography Purification of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Executive Summary
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) is a structurally complex intermediate frequently utilized in the development of biologically active pharmaceuticals, including antimicrobial and antiviral agents[1],[2]. Typically synthesized via the Hantzsch-type condensation of 4-ethylcyclohexanone with thiourea and halogens (such as iodine)[3], the resulting crude reaction mixture presents significant purification challenges. It contains unreacted lipophilic ketones, highly polar thiourea, and halogenated byproducts.
This application note provides a self-validating, step-by-step flash chromatography protocol designed to isolate the target amine with >98% purity. By analyzing the physicochemical properties of the 2-aminobenzothiazole scaffold, we establish a mechanistic rationale for mobile phase optimization that eliminates peak tailing and ensures high recovery[4].
To design an effective purification strategy, we must first analyze the causality between the analyte's structure and its chromatographic behavior on a normal-phase silica matrix.
Table 1: Physicochemical Properties of the Target Analyte
Elutes efficiently within standard silica pore sizes (60 Å).
Functional Groups
2-Amino group, Thiazole ring
Strong H-bond donor/acceptor; basic pKa causes severe tailing.
Lipophilicity
4-Ethylcyclohexene moiety
Imparts moderate lipophilicity, making normal phase viable.
UV Absorbance
Conjugated thiazole system
Strong chromophore enabling robust detection at 254 nm.
Causality in Phase Selection: The "Why" Behind the Method
The primary challenge in purifying 2-aminobenzothiazoles on normal-phase silica gel is the strong acid-base interaction between the basic exocyclic amine of the analyte and the acidic silanol groups (Si-OH) on the silica surface. If run in standard neutral solvents, this interaction leads to severe peak tailing, band broadening, and co-elution with impurities.
To counteract this, a competitive basic modifier—typically 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide (NH₄OH)—must be introduced into the mobile phase. The TEA preferentially binds to the active silanol sites, temporarily deactivating the stationary phase. This allows the target analyte to partition purely based on polarity rather than ionic binding, eluting as a sharp, symmetrical peak[2].
Figure 1: Mechanistic rationale for mobile phase basic modifiers in amine purification.
The following protocol utilizes a gradient elution strategy to systematically separate non-polar impurities, the target analyte, and highly polar byproducts.
Sample Preparation (Dry Loading)
Causality: The crude reaction mass exhibits mixed solubility. Liquid loading in a polar solvent (like Methanol) would cause immediate band broadening on a hexane-equilibrated column. Dry loading ensures a narrow, concentrated injection band.
Dissolve the crude mixture (e.g., 1.0 g) in a minimum volume of a volatile solvent (e.g., Acetone).
Add 2.0 g of Celite 545 or deactivated Silica Gel to the solution.
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
Pack the powder tightly into a solid load cartridge.
Column & Mobile Phase Setup
Stationary Phase: 40 g Spherical Silica Gel (20-40 µm, 60 Å).
Mobile Phase A: Hexane (containing 1% v/v TEA).
Mobile Phase B: Ethyl Acetate (containing 1% v/v TEA).
Flow Rate: 40 mL/min.
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Elution Method
Table 2: Optimized Flash Chromatography Gradient
Column Volume (CV)
% Mobile Phase B (EtOAc)
Purpose / Causality
0.0 - 2.0
5%
Isocratic hold to elute non-polar unreacted 4-ethylcyclohexanone and iodine.
2.0 - 8.0
5% to 40%
Linear gradient to selectively elute 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
8.0 - 10.0
40%
Isocratic hold to ensure complete elution of the target peak.
10.0 - 12.0
100%
Column flush to remove highly polar unreacted thiourea[3].
Fraction Collection & Self-Validation
Collect fractions based on a UV threshold trigger at 254 nm.
Self-Validation Step: Do not rely solely on the UV trace. Spot the apex fractions on a TLC plate (Silica gel 60 F254) and elute with Hexane:EtOAc (1:1) containing 1% TEA. The target compound typically exhibits an Rf of ~0.4.
Pool fractions containing the single, pure target spot.
Concentrate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene, followed by high vacuum drying for 12 hours.
Figure 2: Step-by-step flash chromatography workflow for 2-aminobenzothiazole derivatives.
Data Presentation: Impurity Profiling
Understanding the elution order is critical for troubleshooting and fraction pooling. Table 3 summarizes the expected chromatographic behavior of the synthesis mixture components.
Table 3: Elution Profile and Impurity Tracking
Component
Relative Polarity
Expected Elution (CV)
UV Activity (254 nm)
Post-Purification Handling
4-Ethylcyclohexanone
Low
1.0 - 2.5
Weak
Discard
Iodine / Halogens
Low
1.5 - 3.0
Strong
Discard
Target Analyte
Moderate
5.0 - 7.5
Strong
Pool and Evaporate
Thiourea
High
> 10.0
Moderate
Remains on column or elutes in flush
Field-Proven Insights & Troubleshooting
Crystallization of TEA Salts: If the crude mixture contains residual acid (e.g., HI from the iodine-mediated cyclization), it will react with TEA in the mobile phase to form triethylammonium iodide salts, which may co-elute with your product. Solution: Perform a basic aqueous workup (e.g., washing the crude organic layer with saturated NaHCO₃ or NH₄OH) prior to dry loading[3].
Alternative Solvent Systems for Complex Matrices: For highly complex crude mixtures where Hexane/EtOAc fails to provide baseline resolution, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (0% to 5% MeOH in DCM)[2]. Ensure 1% TEA or 0.1% NH₄OH is still included to suppress tailing.
improving aqueous solubility of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Overview 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) is a weakly basic...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Overview
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) is a weakly basic, highly lipophilic compound. Its bicyclic tetrahydrobenzothiazole core and ethyl substitution drive strong hydrophobic interactions, while its 2-amine group provides a pH-dependent ionization site. A common hurdle in both in vitro screening and in vivo pharmacokinetics is its tendency to precipitate in standard aqueous buffers[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution.
Troubleshooting & FAQs
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into pH 7.4 PBS. Why does this happen, and how can I prevent it?A1: This is a classic "solvent shift" phenomenon. The compound is stabilized in 100% DMSO, but upon dilution into PBS, the organic solvent concentration drops below the threshold required to solvate the highly lipophilic 4-ethyl-tetrahydrobenzothiazole core[1]. Furthermore, at pH 7.4, the 2-amine group remains un-ionized (free base), maximizing its hydrophobicity[2].
Solution: Do not dilute directly into bare PBS. Instead, pre-complex the compound using a cyclodextrin-supplemented buffer (e.g., 5-10% HP-β-CD) or lower the pH of your assay buffer if your biological system tolerates it[3].
Q2: Why should I use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) instead of α-Cyclodextrin?A2: Causality lies in steric compatibility. The cavity diameter of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates the steric bulk of the benzothiazole bicyclic ring system[4]. α-Cyclodextrin has a smaller cavity (approx. 4.7–5.3 Å), which leads to incomplete inclusion of the 4-ethyl-substituted core, resulting in weaker binding affinities and persistent precipitation[2].
Q3: I am moving to in vivo murine models and cannot use high concentrations of DMSO or cyclodextrins. What is the most reliable formulation strategy?A3: For in vivo dosing, you must alter the solid-state properties of the API itself by converting the free base into a salt form. Synthesizing the mesylate (methanesulfonate) or hydrochloride salt is the gold standard[5]. The mesylate anion disrupts the stable, lipophilic crystal lattice of the free base, drastically lowering the energy required for aqueous solvation and significantly increasing oral bioavailability[6].
Mechanistic Workflows
Caption: Decision tree for resolving 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine precipitation.
Caption: Mechanistic pathways for solubility enhancement via ionization and cyclodextrin complexation.
Self-Validating Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex (For In Vitro Assays)
Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity. By forcing the lipophilic benzothiazole core into this cavity via prolonged mixing, the apparent aqueous solubility is artificially raised without altering the compound's covalent structure[7].
Step 1 (Buffer Preparation): Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm membrane.
Step 2 (Stock Addition): While vortexing the HP-β-CD buffer vigorously, add the 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine stock (10 mM in 100% DMSO) dropwise. Critical: Do not add the buffer to the DMSO; always add the DMSO stock to the aqueous sink to prevent localized crashing.
Step 3 (Equilibration): Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the inclusion complex to form.
Step 4 (Self-Validation Step): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating that the compound is fully complexed and in solution. If OD600 > 0.05, centrifuge at 10,000 x g for 5 minutes and re-measure the supernatant.
Protocol B: Synthesis of the Mesylate Salt (For In Vivo Dosing)
Causality: Reacting the weakly basic 2-amine with methanesulfonic acid generates a mesylate salt. The highly polar mesylate counterion disrupts the lipophilic crystal packing, maximizing dipole-ion interactions with water molecules during dissolution.
Step 1 (Dissolution): Dissolve 1.0 equivalent of the free base compound in a minimal volume of anhydrous ethyl acetate (or a 1:1 mixture of ethyl acetate and ethanol) under continuous magnetic stirring at room temperature.
Step 2 (Acid Addition): Slowly add 1.05 equivalents of methanesulfonic acid dropwise. A localized precipitate may form immediately.
Step 3 (Crystallization): Stir the reaction mixture for 2 hours at room temperature, then cool to 4°C overnight to drive the crystallization of the mesylate salt to completion.
Step 4 (Isolation): Filter the precipitate under a vacuum and wash twice with ice-cold diethyl ether to remove unreacted free base and residual acid. Dry under a vacuum at 40°C for 24 hours.
Step 5 (Self-Validation Step): Perform Differential Scanning Calorimetry (DSC) or a standard melting point determination. A single, sharp melting point that is distinct from the known melting point of the free base validates the successful formation of a true crystalline salt, rather than a physical mixture[5].
Quantitative Solubility Data
Formulation Strategy
Expected Solubility Range
Primary Application
Key Mechanistic Advantage
Free Base in PBS (pH 7.4)
< 5 µg/mL
Baseline
None (Highly prone to precipitation)
1% DMSO in PBS
10 - 25 µg/mL
Low-concentration in vitro screens
Marginal co-solvent effect
10% HP-β-CD Complex
200 - 500 µg/mL
Cell-based assays
Steric shielding of the lipophilic core
Mesylate Salt (in Water)
> 5,000 µg/mL
In vivo oral/IV dosing
Disruption of crystal lattice energy
Lipid Emulsion (SEDDS)
> 10,000 µg/mL
In vivo oral delivery
Bypasses aqueous dissolution entirely
References
MDPI Pharmaceutics. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. MDPI.[Link]
Journal of Physical Chemistry A. Effect of Sodium Perchlorate on the Binding of 2-(4'-Aminophenyl)- and 2-(4'-(N,N'-Dimethylamino)phenyl)benzothiazole with β-Cyclodextrin in Aqueous Solution. ACS Publications. [Link]
European Patent Office.EP3947370A1 - Pharmaceutical salts of benzothiazol compounds, polymorphs and methods for preparation thereof.
resolving LC-MS co-elution issues for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Welcome to the Technical Support Center for LC-MS method development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 4-Ethyl-4,5,6,7-tetrahydro-1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS method development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) and its structural analogs.
As a basic, lipophilic amine with a stereocenter at the C4 position, this compound presents unique chromatographic challenges, including secondary silanol interactions, enantiomeric/isomeric overlap, and matrix-induced ion suppression.
Mechanistic Insights: Why Does Co-Elution Occur?
To resolve co-elution, we must first understand the physicochemical causality. 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine features a primary amine group (pKa ~9.0) attached to an electron-rich thiazole ring.
Secondary Interactions: Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated. If the stationary phase has unendcapped residual silanols, strong electrostatic interactions will cause severe peak tailing, leading the compound to bleed into the retention windows of later-eluting matrix components [3].
Isomeric Similarity: The compound is prone to co-eluting with its positional isomers (e.g., 5-ethyl or 6-ethyl analogs) because their overall hydrophobicity is nearly identical, rendering standard C18 dispersive interactions ineffective [2].
Chiral Overlap: The C4 position is a stereocenter. On achiral columns, the
(R)
and
(S)
enantiomers co-elute perfectly, but subtle system asymmetries can sometimes cause a "split peak" artifact that mimics impurity co-elution [6].
Troubleshooting FAQs
Q: My chromatogram shows a perfectly symmetrical peak, but my MS quantification is highly variable. How do I know if I have hidden co-elution?A: Perfect co-elution often presents no obvious peak distortion. To confirm, extract the MS spectra across the width of the peak. If the spectral profile (m/z ratios and relative abundances) shifts from the leading edge to the trailing edge, multiple compounds are co-eluting. Alternatively, use a Diode Array Detector (DAD); identical UV spectra across the peak indicate purity, while variances flag co-elution [4].
Q: The compound elutes in the void volume alongside the solvent front, causing massive ion suppression. How do I fix this?A: This is a capacity factor (
k′
) failure. If
k′<1
, the compound is flying through the system unretained [4]. For this benzothiazol-2-amine, decrease your initial organic solvent concentration to <5%. If it remains unretained due to high polarity in its ionized state, abandon Reversed-Phase (RP) and switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Q: I am trying to separate the 4-ethyl isomer from the 6-ethyl isomer. Standard C18 fails. What are the mechanistic alternatives?A: C18 columns rely almost exclusively on dispersive hydrophobic interactions, which cannot distinguish the subtle steric differences of the ethyl group's position on the tetrahydrobenzothiazole ring [2]. You must change the stationary phase to alter selectivity (
α
). Switch to a Pentafluorophenyl (PFP) or Biphenyl column. These phases offer orthogonal retention mechanisms—such as
π−π
interactions, dipole-dipole interactions, and shape selectivity—which easily resolve positional isomers.
Q: How can I resolve co-elution computationally if chromatographic separation reaches its physical limit?A: If physical baseline resolution is impossible, utilize Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) . This mathematical deconvolution technique is highly effective for resolving co-elution problems in LC-MS scan mode by extracting pure spectral profiles from heavily overlapped peaks [5].
Visual Diagnostics & Workflows
Caption: Logical decision tree for resolving LC-MS co-elution of benzothiazol-2-amine derivatives.
Caption: End-to-end self-validating LC-MS/MS workflow for complex amine matrices.
Table 2: Optimized MS/MS (MRM) Parameters for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
| Precursor Ion (
m/z
) | Product Ion (
m/z
) | Dwell Time (ms) | Collision Energy (CE) | Purpose |
| :--- | :--- | :--- | :--- | :--- |
| 183.1
[M+H]+
| 138.1 | 50 | 22 eV | Quantifier (Loss of ethylamine/ring cleavage) |
| 183.1
[M+H]+
| 91.0 | 50 | 35 eV | Qualifier 1 |
| 183.1
[M+H]+
| 65.0 | 50 | 45 eV | Qualifier 2 |
Self-Validating Experimental Protocols
To guarantee data integrity and prevent false positives caused by carryover or matrix effects [1], utilize the following self-validating analytical sequence.
Protocol: Orthogonal LC Method & Matrix Effect Validation
Rationale: This protocol isolates chromatographic issues from mass spectrometer source issues by using a strict sequence of internal checks.
System Equilibration (Check 1): Purge the LC system with Isopropanol to ensure check valves are functioning, then equilibrate the PFP column with Mobile Phase A (Water + 10mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) [3].
Inject Double Blank (Check 2): Inject the exact sample diluent. Validation: Ensures the system baseline is flat and free of ghost peaks.
Inject System Suitability Test (SST) (Check 3): Inject a neat standard of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine at the Limit of Quantitation (LOQ). Validation: Confirms retention time (
tR
) stability, mass accuracy, and peak symmetry (
As
between 0.9 and 1.2) [1].
Inject Post-Extraction Spiked Matrix (Check 4): Extract a blank biological matrix (e.g., plasma) using Solid Phase Extraction (SPE). Spike the standard into the eluate. Compare the peak area to the neat SST standard. Validation: If the area drops by >15%, co-eluting invisible matrix components are causing ion suppression. You must adjust the LC gradient or switch to APCI (Atmospheric Pressure Chemical Ionization).
Inject Experimental Samples: Run your actual biological or synthetic samples [6].
Inject Final Blank (Check 5): Re-inject the sample diluent immediately after the highest concentration sample. Validation: Proves the absence of column carryover. If a peak appears, increase the strong solvent wash time at the end of the gradient.
References
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
LCMS.cz. LC-MS Resource Guide: Guide to Selecting Ascentis Express LC-MS Columns. Retrieved from [Link]
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from[Link]
PubMed (NIH). (2005). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Retrieved from[Link]
ChemRxiv. Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. Retrieved from [Link]
Troubleshooting
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine stability under acidic and basic conditions
Introduction Welcome to the technical support guide for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this molecule under acidic and basic conditions. Understanding the chemical stability and potential degradation pathways is critical for ensuring data integrity in experimental assays, designing robust synthetic routes, and developing stable pharmaceutical formulations.
The structure, featuring a 2-aminobenzothiazole core fused to a substituted cyclohexene ring, presents unique stability challenges. This guide offers troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate these challenges effectively. The information herein is synthesized from established chemical principles and data from forced degradation studies of structurally similar compounds, most notably Pramipexole, which shares the same core heterocyclic system.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My solution of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine turned a yellow/brown color after adjusting the pH. Is the compound degrading?
A: A color change often indicates chemical degradation.[4] The 2-aminobenzothiazole scaffold can be susceptible to oxidation, which may lead to the formation of colored impurities like 2-azobenzothiazoles or other polymeric products.[4] It is crucial to confirm this by an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the purity and identify any new peaks corresponding to degradation products.
Q2: What are the most likely degradation pathways for this compound under acidic or basic conditions?
A: The primary degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the thiazole ring.[1] Forced degradation studies on the closely related drug Pramipexole revealed that the major degradation product under both conditions was formed via hydrolysis of the C=N bond within the thiazole ring.[1] While the rate of degradation may differ, with some studies showing faster degradation in base, the resulting core impurity can be the same.[1]
Under Acidic Conditions: The nitrogen atom in the thiazole ring can be protonated. This makes the C2 carbon, which is bonded to the amino group, more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening. Acid-catalyzed hydrolysis is a common degradation pathway for functional groups like amides and esters, and similar principles apply here.[5][6]
Under Basic Conditions: The compound is also labile in basic conditions.[1][3] The mechanism involves nucleophilic attack by a hydroxide ion, leading to the cleavage of the thiazole ring.[7][8]
Q3: I am observing new, more polar peaks in my reverse-phase HPLC chromatogram after incubating my compound in acidic solution. What might they be?
A: These new, earlier-eluting peaks likely represent polar degradation products. Given the structure, the most probable degradation event is the hydrolysis of the thiazole ring.[1][3] This cleavage would break open the heterocyclic ring system, exposing more polar functional groups (e.g., thiols, ureas) which would have a lower retention time on a C18 column. For Pramipexole, the major degradation product was identified as 2-amino-4,5-dihydrobenzothiazol.[1]
Q4: How should I store stock solutions of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to ensure long-term stability?
A: To ensure maximum stability, stock solutions should be prepared in a high-purity aprotic solvent like DMSO or acetonitrile. It is recommended to store these solutions at -20°C or -80°C in tightly sealed containers. Avoid aqueous buffers for long-term storage, especially at acidic or basic pH. For solid material, store it in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4]
Troubleshooting Guide: Common Experimental Issues
Issue Encountered
Potential Cause
Recommended Solution & Rationale
Significant degradation (>20%) observed under mild stress conditions (e.g., 0.1 M HCl, RT, 2h).
Inherent Lability: The 2-aminothiazole moiety is known to be susceptible to hydrolysis. The ethyl group at the 4-position may not significantly alter the electronic properties of the core structure, making it prone to degradation.[1][3]
Perform a time-course study at lower temperatures (e.g., 4°C) to slow the degradation rate. Use milder acid/base concentrations (e.g., 0.01 M) to find the threshold of instability. This helps in understanding the molecule's intrinsic stability profile as recommended by ICH guidelines.[9]
Poor reproducibility of degradation profiles between experiments.
Oxygen Contamination: The compound may be sensitive to oxidative degradation, which can be catalyzed by trace metals or initiated by atmospheric oxygen, leading to variable results.[4][10]
Degas all solvents and buffers (e.g., by sparging with nitrogen or argon) before preparing solutions. If possible, conduct experiments under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). This minimizes the contribution of oxidative pathways, allowing for a more accurate assessment of hydrolytic stability.
Mass balance issues in HPLC analysis (total peak area decreases significantly after stress).
Formation of Non-UV Active or Insoluble Products: Degradation may lead to products that do not have a chromophore detectable at your chosen UV wavelength or that precipitate out of solution.
Use a diode-array detector (DAD) to check for new peaks at different wavelengths.[11] Analyze the sample with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to detect non-UV active compounds. Visually inspect stressed samples for any precipitate before analysis.
Baseline noise or "ghost peaks" in HPLC after analyzing stressed samples.
Column Contamination: Highly polar or "sticky" degradation products can adsorb irreversibly to the stationary phase, leading to carryover and poor chromatography in subsequent runs.
Implement a robust column wash method after each analytical run. This should include a high percentage of strong organic solvent (e.g., 100% acetonitrile or methanol) and, if necessary, a non-buffered acidic mobile phase to wash off basic impurities.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study - Acid & Base Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability, following principles outlined in the ICH Q1A(R2) guidelines.[1][9]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in a suitable organic solvent (e.g., Acetonitrile or Methanol).
2. Acid Hydrolysis:
In a clean vial, mix an aliquot of the stock solution with 3 M Hydrochloric Acid (HCl) to achieve a final drug concentration of approximately 50 µg/mL.[1]
Cap the vial tightly and place it in a water bath at 80°C for up to 48 hours.[1]
Withdraw aliquots at specific time points (e.g., 2, 8, 24, 48 hours).
Immediately cool the aliquot to room temperature and neutralize it with an equimolar amount of Sodium Hydroxide (NaOH).
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
In a separate vial, mix an aliquot of the stock solution with 2 M Sodium Hydroxide (NaOH) to achieve a final drug concentration of approximately 50 µg/mL.[1]
Cap the vial tightly and place it in a water bath at 80°C for up to 24 hours. Note: Base-catalyzed degradation is often faster.[1]
Withdraw aliquots at specific time points (e.g., 1, 4, 8, 24 hours).
Immediately cool the aliquot to room temperature and neutralize it with an equimolar amount of Hydrochloric Acid (HCl).
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Control Samples:
Prepare a control sample by diluting the stock solution in the mobile phase without any stress agent and keep it at room temperature.
Prepare a blank sample containing only the stress agent and neutralization solution.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method suitable for separating the parent compound from its more polar degradation products.[2][3]
Column: Ace5-C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
Mobile Phase:
A: 10 mmol L⁻¹ Ammonium Acetate in Water
B: Acetonitrile
Gradient: 75:25 (A:B) isocratic, or a shallow gradient starting with high aqueous content (e.g., 90% A) and ramping to higher organic content.
The following table summarizes potential degradation levels based on forced degradation studies of the structurally analogous compound, Pramipexole. These values should be considered as a starting point for your own investigations.
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
Caption: Standard experimental workflow for a forced degradation study.
References
Jain, D., et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 58-65. [Link]
Reddy, Y. R., et al. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]
Reddy, Y. R., et al. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences, 47(1), 135-142. [Link]
U.S. Food and Drug Administration (FDA). (2008). Chemistry Review(s) - Mirapex ER. [Link]
Patel, R. B., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. International Journal of Creative Research Thoughts (IJCRT). [Link]
PubChem. Benxo(d)thiazol-2-amine. National Center for Biotechnology Information. [Link]
Patel, K., et al. (2014). Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. ResearchGate. [Link]
ResearchGate. Preparation of 2-Aminobenzothiazole Derivatives : A Review. [Link]
Li, Y., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13262-13269. [Link]
Konan, D. F., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Computational Chemistry, 12, 59-83. [Link]
Guldager, N. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
Krasniqi, F., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]
Chang, C., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]
NIOSH. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550. [Link]
Al-Zahrani, N. A., et al. (2022). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 7(44). [Link]
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
Xu, G., et al. (2022). The performance and pathway of benzothiazole degradation by electron beam irradiation. Chemosphere, 303(Pt 1), 134964. [Link]
Beilstein Archives. (2018). Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol. [Link]
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-255. [Link]
Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]
Supplementary material of 2-aminothiazole derivatives. [Link]
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]
PubChem. 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]
Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs. Journal of Medicinal Chemistry, 44(26), 4619-4627. [Link]
Technical Support Center: Optimizing Solid-Phase Extraction for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine from Plasma
Welcome to the technical support guide for the extraction of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine from plasma. This document is designed for researchers and drug development professionals, providing in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the extraction of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine from plasma. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice, FAQs, and a detailed protocol based on established scientific principles. As Senior Application Scientists, our goal is to explain not just the steps, but the causality behind them, ensuring you can develop a robust and reliable method.
Primary Functionality: The molecule possesses a primary amine (-NH2) group on the thiazole ring. This group is basic and readily protonated under acidic conditions. The parent compound, 2-aminobenzothiazole, has a pKa of approximately 4.48.[1][2] We can infer a similar pKa for our target analyte. This means that at a pH of 2.5 or lower (at least two pH units below the pKa), the amine group will be reliably in its positively charged, cationic form.[3]
Secondary Functionality: The molecule has a tetrahydro-benzothiazole core, which provides a moderate degree of hydrophobicity (non-polar character). The ethyl group further increases this hydrophobicity.
The Rationale for Mixed-Mode Cation Exchange SPE
Given this dual nature—a positive charge and hydrophobicity—a mixed-mode solid-phase extraction strategy is unequivocally the most effective approach.[4] Specifically, a sorbent combining a strong cation exchanger (SCX) with a non-polar, reversed-phase (like C8 or a polymer) is ideal.[5][6]
This "dual retention" mechanism allows for a highly selective extraction process:
Hydrophobic Interaction: The non-polar core of the analyte binds to the reversed-phase portion of the sorbent.
Ionic Interaction: The positively charged amine group binds strongly to the negatively charged sulfonic acid groups of the SCX sorbent.[5]
This strong, multi-modal binding allows for aggressive washing steps to remove endogenous plasma components like proteins and phospholipids, which are major sources of matrix effects and ion suppression in LC-MS analysis.[4][7]
Section 2: The SPE Workflow: A Step-by-Step Visualization
The following diagram outlines the fundamental steps of a mixed-mode cation exchange SPE protocol. Each step is a critical control point for optimizing recovery and purity.
Fig 1. General workflow for mixed-mode SPE of a basic compound from plasma.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during SPE method development and routine use.
Problem: Low Analyte Recovery (<80%)
Low recovery is the most frequent challenge in SPE.[8] The first and most critical diagnostic step is to determine where the analyte is being lost by collecting and analyzing each fraction (the load-through, the wash, and the final eluate).[9]
Q1: My recovery is low, and I've detected the analyte in the sample loading fraction (the "flow-through"). What's wrong?
This indicates a failure in the initial retention of the analyte on the sorbent.
Cause A: Incorrect Sample pH. The most likely culprit is that the sample pH was not low enough to fully protonate the analyte's amine group. Without a positive charge, the crucial ion-exchange retention mechanism is lost.[9][10]
Solution: Ensure your sample pre-treatment step acidifies the plasma to a pH at least 2 units below the analyte's pKa. Diluting the plasma with an acidic solution (e.g., 2% phosphoric acid or 1% formic acid) is a robust way to achieve this.
Cause B: Incorrect Sorbent Choice. You may be using a purely reversed-phase (e.g., C18) sorbent for which your analyte is too polar to be adequately retained, especially with the high aqueous content of a plasma sample.[8]
Solution: Switch to a mixed-mode cation exchange sorbent as recommended. The dual retention mechanism is essential for polar basic compounds.
Cause C: Cartridge Overload. You may be loading too much sample volume or mass for the sorbent bed size.[9][10]
Solution: Reduce the sample volume or switch to an SPE cartridge with a larger sorbent mass.
Q2: My recovery is low, and the analyte is being detected in the wash fraction. How do I fix this?
This means the analyte is binding initially but is being prematurely stripped from the cartridge during the wash steps.
Cause A: Wash Solvent is Too Strong. Your organic wash step (e.g., methanol or acetonitrile) may be too aggressive, disrupting the hydrophobic interaction and eluting the analyte along with interferences.[8][9]
Solution: Reduce the percentage of organic solvent in the wash step. A systematic approach is best: test a series of washes with decreasing organic content (e.g., 100% MeOH, 75% MeOH, 50% MeOH) to find the "strongest" possible wash that removes interferences without eluting the analyte.[11]
Cause B: Incorrect Wash Solvent pH. If your aqueous wash is not acidic, it could begin to neutralize the analyte, weakening the ionic bond to the sorbent.
Solution: Ensure the aqueous wash solution has the same acidic pH as your loading solution to keep the analyte fully charged and retained.
Q3: My recovery is low, but the analyte is NOT in the load or wash fractions. Where is it?
This points to a problem with the final elution step; the analyte is irreversibly bound or incompletely eluted from the sorbent.
Cause A: Elution Solvent is Too Weak. The elution solvent must be strong enough to disrupt both the hydrophobic and the strong ionic interactions. For an SCX sorbent, this requires neutralizing the analyte's charge.[9][12]
Solution: The elution solvent must be basic. Use a high-percentage organic solvent (e.g., >95% methanol or acetonitrile) containing a volatile base. A common and effective choice is 5% ammonium hydroxide in methanol.[13][14] This neutralizes the analyte's charge, breaking the powerful ionic bond and allowing the organic solvent to elute it.
Cause B: Insufficient Elution Volume. You may not be using enough solvent to pass through the entire sorbent bed and elute all the bound analyte.[8][15]
Solution: Increase the volume of the elution solvent. Try eluting with two separate aliquots and analyzing them separately to see if more analyte is recovered in the second volume.
Problem: Poor Reproducibility (%RSD > 15%)
Inconsistent results between replicate samples can invalidate an entire assay.
Q4: My recovery is inconsistent between samples. What are the likely causes?
Cause A: Cartridge Bed Drying Out. If the sorbent bed dries out after conditioning and before sample loading, the bonded phase can "de-wet," leading to poor interaction with the aqueous sample and erratic retention.[3][8]
Solution: Ensure the sorbent bed remains wet after the equilibration step. Do not let the solvent level drop below the top of the sorbent bed before you add the sample.
Cause B: Inconsistent Flow Rate. A flow rate that is too high during sample loading can prevent the necessary equilibrium from being established between the analyte and the sorbent, leading to variable breakthrough.[3][8]
Solution: Control the flow rate during the loading step. A slow, consistent drip of approximately 1-2 mL/min is a good starting point.[3] Adding a soak time, where the sample sits in the cartridge for a minute, can also improve binding consistency.
Problem: High Matrix Effects (Ion Suppression/Enhancement)
Q5: My final extract looks clean, but I'm seeing significant ion suppression in my LC-MS analysis. What can I do?
This is often caused by co-elution of endogenous matrix components, particularly phospholipids, that were not sufficiently removed during the wash steps.
Cause A: Insufficiently Aggressive Wash. You may have been too cautious with your organic wash step, leaving behind hydrophobically-bound interferences.
Solution: This is where the power of mixed-mode SPE is most evident. Because your basic analyte is strongly retained by the ion-exchange mechanism, you can often use a very strong organic wash (e.g., 100% methanol or acetonitrile) to remove interfering compounds without losing the analyte.[4][13] This is a key optimization step to produce cleaner extracts.
Cause B: Incomplete Protein Precipitation. If the initial protein precipitation is inefficient, the high protein content can clog the cartridge or lead to dirty extracts.
Solution: Ensure proper protein precipitation by using a sufficient ratio of organic solvent (e.g., 3:1 acetonitrile to plasma) and adequate mixing (vortexing) before loading onto the SPE cartridge.[16]
Section 4: Detailed Method Protocol
This protocol provides a robust starting point for extracting 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine using a mixed-mode strong cation exchange (SCX) polymeric or silica-based cartridge.
Table 1: Example SPE Protocol
Step
Procedure
Rationale & Key Insights
1. Sample Pre-treatment
To 200 µL of plasma, add 600 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
Combines protein precipitation with acidification. Acetonitrile is an efficient precipitant.[16][17] Formic acid ensures the analyte is protonated (pH < 3) for optimal ionic retention.
2. Conditioning
Pass 1 mL of methanol through the SCX cartridge.
Wets the polymeric/bonded phase and activates the sorbent for interaction.[18]
3. Equilibration
Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the sorbent dry.
Prepares the sorbent with the same pH environment as the sample, maximizing retention.[18]
4. Load
Load the supernatant from Step 1 onto the cartridge at a slow, steady flow rate (~1 mL/min).
A slow flow rate allows sufficient residence time for both hydrophobic and ionic interactions to occur.[3]
5. Wash 1 (Aqueous)
Wash with 1 mL of 0.1% formic acid in water.
Removes highly polar, water-soluble interferences that are not retained by reversed-phase. The acidic pH maintains the analyte's charge.
6. Wash 2 (Organic)
Wash with 1 mL of methanol.
Removes hydrophobic and non-polar interferences (e.g., lipids). The analyte remains bound due to the strong ionic interaction, which is the key benefit of mixed-mode SPE.[4][13]
7. Elution
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
The basic elution solvent neutralizes the analyte's charge, disrupting the ionic bond. The high organic content disrupts the hydrophobic bond, releasing the analyte.[13][14]
8. Evaporation & Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.
Evaporation concentrates the sample and removes the basic, high-organic solvent, which is often incompatible with reversed-phase LC. Reconstituting in the mobile phase ensures good peak shape.[18]
Section 5: Frequently Asked Questions (FAQs)
Q: What's the best way to pre-treat a plasma sample before SPE?
A: For this analyte, a combination of protein precipitation (PPT) with an organic solvent like acetonitrile and simultaneous acidification (with formic or phosphoric acid) is the most robust method. This removes the bulk of proteins which can clog the cartridge and ensures your analyte is in the correct charge state for retention.
Q: Can I just use a standard C18 (reversed-phase) sorbent instead of mixed-mode?
A: While possible, it is not recommended for this type of compound. Polar basic compounds often exhibit poor retention on purely reversed-phase sorbents, especially from aqueous matrices like plasma. This leads to lower recovery and requires compromising the wash step, resulting in dirtier extracts and greater matrix effects.[4]
Q: How critical is the drying step sometimes mentioned in protocols?
A: For mixed-mode SPE, a brief drying step (passing air or nitrogen through the cartridge) after the final wash and before elution can sometimes improve recovery by removing residual aqueous wash solvent that might dilute the organic elution solvent. However, excessive drying can be detrimental, especially for volatile compounds. It is a parameter that can be optimized for your specific analyte.
Q: My elution solvent contains ammonia. Do I need to evaporate and reconstitute?
A: Yes, in most cases. A highly organic, basic elution solvent is generally incompatible with typical reversed-phase HPLC/UHPLC conditions and can cause poor peak shape or analyte breakthrough.[13] The evaporation and reconstitution step is critical for concentrating the analyte and ensuring compatibility with your analytical column.[18]
Section 6: Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose low recovery issues.
Fig 2. Decision tree for troubleshooting low SPE recovery.
References
Agilent Technologies, Inc. (2013, January 11).
Hudson, W., & Junker-Buchheit, A. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies, Inc.
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
Williams, L., et al. The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Biotage.
Hudson, W., et al. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc.
Chrom Tech. Agilent Bond Elut Ion Mixed Mode Silica SPE. Chrom Tech.
Spectroscopy Online. (2026, March 13). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online.
Phenomenex. (2025, May 22). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.
A Senior Scientist's Guide to Robust LC-MS/MS Method Validation for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Quantification
Introduction In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The reliability of this data is paramount, particularly for pharmacokinetic (PK) and toxicokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The reliability of this data is paramount, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform critical decisions about a drug candidate's safety and efficacy.[1] These decisions hinge on the accurate quantification of the drug and its metabolites in complex biological matrices.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and selectivity.[3][4]
This guide provides a comprehensive framework for the full validation of a bioanalytical LC-MS/MS method for the quantification of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (hereinafter referred to as "ETC-2"), a novel small molecule candidate. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter. The methodologies and acceptance criteria described herein are grounded in the globally harmonized International Council for Harmonisation (ICH) M10 guideline, ensuring the generation of robust, reproducible, and regulatory-compliant data.[2][5][6]
The Analytical Challenge: Why Validation is Non-Negotiable
A bioanalytical method is more than a set of instrument parameters; it is a rigorous process designed to produce dependable results.[1] Full validation is the documented process of demonstrating that this process is "fit-for-purpose."[2][3] It establishes by objective evidence that the method consistently produces a result meeting its predetermined specifications.[3] For a molecule like ETC-2, which contains a readily ionizable amine group making it suitable for electrospray ionization (ESI) LC-MS/MS, a validated method ensures that reported concentrations from study samples are unequivocally accurate and precise.
Below is a diagram illustrating the core components of a comprehensive bioanalytical method validation, each of which will be explored in this guide.
Caption: Interrelationship of core validation parameters ensuring a fit-for-purpose method.
Foundational Method Parameters (Hypothetical)
Before validation, a method is developed to define the optimal conditions for analysis.[1] For ETC-2, a plausible LC-MS/MS method would be as follows:
Parameter
Condition
Rationale
LC Column
C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Provides good retention and peak shape for small polar molecules.
Mobile Phase A
0.1% Formic Acid in Water
Promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the analyte from the C18 column.
Flow Rate
0.4 mL/min
Standard flow rate for analytical LC-MS.
Injection Volume
5 µL
Balances sensitivity with potential for carry-over.
Ionization Mode
Electrospray Ionization (ESI), Positive
The primary amine on ETC-2 is readily protonated.
MS/MS Transition
Precursor ion > Product ion (e.g., m/z 193.1 > 123.1)
Specific transition determined during method development for ETC-2.
The ideal internal standard (IS) as it co-elutes and compensates for matrix effects and extraction variability.[7][8]
Sample Preparation
Protein Precipitation (PPT) with Acetonitrile
A simple, fast, and effective method for removing the majority of proteins from plasma samples.
Selectivity and Specificity
The "Why": Selectivity is the cornerstone of a reliable method. It demonstrates the ability to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs.[6][9][10] A lack of selectivity can lead to overestimation of the analyte concentration, compromising the integrity of a study.
Experimental Protocol:
Obtain blank matrix (e.g., human plasma) from at least six unique sources (individual donors).[9]
Process one replicate from each source as a blank (no analyte or IS).
Process a second replicate from each source spiked only with the internal standard (IS).
Process a third replicate from each source spiked with ETC-2 at the Lower Limit of Quantitation (LLOQ).
Analyze all samples by the LC-MS/MS method.
Monitor the MRM transitions for both ETC-2 and its IS.
Acceptance Criteria (per ICH M10):
In blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.[3]
In blank samples, the response at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.[8]
Data Summary: Selectivity Assessment
Source ID
Analyte Response in Blank vs. LLOQ (%)
IS Response in Blank vs. Mean IS (%)
Status
Donor 1
< 2.5
< 1.0
Pass
Donor 2
< 1.8
< 1.0
Pass
Donor 3
< 3.1
< 1.0
Pass
Donor 4
< 2.0
< 1.0
Pass
Donor 5
< 4.5
< 1.0
Pass
| Donor 6 | < 2.8 | < 1.0 | Pass |
Sensitivity: The Lower Limit of Quantitation (LLOQ)
The "Why": The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3][9] This is not merely the lowest detectable signal; it must be a robust and reproducible measurement. The LLOQ is critical for accurately defining the terminal phase of a pharmacokinetic profile.
Experimental Protocol:
Prepare at least five replicate samples by spiking blank matrix with ETC-2 at the proposed LLOQ concentration.
Analyze these samples in a validation run along with a full calibration curve.
Acceptance Criteria (per ICH M10):
The analyte response at the LLOQ should be at least 5 times the response in a blank sample.[9]
Accuracy: The mean calculated concentration should be within ±20% of the nominal (theoretical) concentration.[3][9]
Precision: The coefficient of variation (%CV) should not exceed 20%.[3][9]
Data Summary: LLOQ Evaluation (Nominal Conc. = 1.0 ng/mL)
Replicate
Calculated Conc. (ng/mL)
1
0.95
2
1.10
3
1.05
4
0.88
5
0.98
Mean
0.99
%CV
8.7%
Accuracy (% of Nominal)
99.0%
| Status | Pass |
Calibration Curve, Accuracy, and Precision
The "Why": This set of experiments forms the core of method performance qualification. The calibration curve demonstrates the relationship between instrument response and analyte concentration.[9] Accuracy measures how close the determined value is to the true value, while precision measures the reproducibility of these measurements.[6][10][11] These parameters are evaluated across multiple runs and days to ensure the method is reliable over time.
Experimental Protocol:
Calibration Curve: Prepare a series of calibration standards (at least 6-8 non-zero levels) by spiking blank matrix with known concentrations of ETC-2, spanning the expected range of study samples.
Quality Control (QC) Samples: Independently prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Medium QC (MQC), and High QC.
Validation Runs: Conduct at least three separate analytical runs on different days. Each run should include one full calibration curve and at least five replicates of each QC level.
Data Analysis: Use a linear, weighted (typically 1/x or 1/x²) regression analysis to plot the response ratio (analyte/IS) against concentration. Use this curve to back-calculate the concentration of the standards and QCs.
Acceptance Criteria (per ICH M10):
Calibration Curve: At least 75% of standards must be within ±15% of their nominal values (±20% at LLOQ).[9] The correlation coefficient (r²) should be ≥ 0.99.
Accuracy (Intra- and Inter-run): The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).[9][12]
Precision (Intra- and Inter-run): The %CV for each QC level must not exceed 15% (20% at LLOQ).[9][12]
Data Summary: Inter-Run Accuracy & Precision
QC Level
Nominal (ng/mL)
Mean Calc. (ng/mL)
Inter-run Accuracy (%)
Inter-run Precision (%CV)
Status
LLOQ
1.0
1.04
104.0
9.5
Pass
Low
3.0
2.91
97.0
6.8
Pass
Medium
50
52.5
105.0
5.2
Pass
| High | 150 | 145.5 | 97.0 | 4.1 | Pass |
Matrix Effect
The "Why": The matrix effect is a phenomenon in LC-MS/MS where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to erroneous results.[13][14] It is a critical parameter to assess because it can vary between different sources (donors) of the same matrix.[14] Using a stable isotope-labeled internal standard is the best way to compensate for this effect, but its evaluation is still required by regulatory agencies.[7]
Obtain blank matrix from at least six unique sources.
Set A: Extract blank matrix from each source. After extraction, spike the resulting extract with ETC-2 and IS at Low and High QC concentrations.
Set B: Prepare neat solutions of ETC-2 and IS in the final extraction solvent at the same concentrations as Set A.
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B). An MF < 1 indicates suppression; > 1 indicates enhancement.[14]
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
Calculate the %CV of the IS-normalized MF across all sources.
Caption: Workflow for assessing the matrix effect using the post-extraction spike method.
Acceptance Criteria (per ICH M10):
The %CV of the IS-normalized matrix factor calculated from the six sources of matrix should not be greater than 15%.
Data Summary: Matrix Effect Evaluation
QC Level
Mean IS-Normalized Matrix Factor
%CV across 6 sources
Status
Low QC
1.03
7.2%
Pass
| High QC | 0.98 | 5.9% | Pass |
Stability
The "Why": Analyte stability is not a single test, but a series of experiments designed to prove that the concentration of ETC-2 does not change during the entire lifecycle of a sample, from collection to analysis.[9][15] Instability can lead to a significant underestimation of the true concentration.[16]
Experimental Protocol:
Stability is assessed by analyzing QC samples (Low and High concentrations) after exposure to various conditions and comparing the results to nominal concentrations. The mean accuracy should be within ±15%.[9][15]
Stability Test
Condition
Rationale
Freeze-Thaw Stability
QC samples are frozen (-20°C or -80°C) and thawed at room temperature for at least 3 cycles.[15]
Simulates retrieving samples from the freezer multiple times.
Bench-Top Stability
QC samples are kept at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).
Ensures the analyte is stable in the matrix during sample preparation.
Long-Term Stability
QC samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the time from sample collection to analysis.[15]
Confirms the analyte can be stored for the duration of the clinical or non-clinical study.
Processed Sample Stability
Extracted QC samples are stored in the autosampler for a period that exceeds the anticipated analytical run time.[17]
Ensures the analyte is stable in the processed extract prior to injection.
Whole Blood Stability
Fresh whole blood is spiked and kept at room temperature for a defined period (e.g., 2 hours) before being processed to plasma.[18]
Critical for assessing stability before the sample is centrifuged and frozen, as enzymes in blood can degrade certain analytes.
The validation of a bioanalytical method is a comprehensive scientific investigation that establishes the performance characteristics of an assay. By systematically evaluating selectivity, sensitivity, accuracy, precision, matrix effects, and stability according to globally recognized standards like ICH M10, we build a foundation of trust in the data.[2][6] For a compound like 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, the successful completion of the experiments outlined in this guide ensures that the concentration data generated from preclinical and clinical studies are reliable, reproducible, and ready for regulatory scrutiny, ultimately facilitating informed decisions in the drug development process.
References
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12). Vertex AI Search.
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Institutes of Health.
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid.
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc..
Bioanalytical Method Validation: ICH M10. CMIC Group.
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma.
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
Key elements of bioanalytical method validation for small molecules - PMC. National Institutes of Health.
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc..
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online.
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Chromatography Online.
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation.
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation.
Bioanalytical Method Validation Focus on Sample Stability. (2022, June 7). BioPharma Services Inc..
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). Future Science.
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. BioAgilytix.
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. National Institutes of Health.
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis Online.
Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 8). YouTube.
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. ResearchGate.
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Institutes of Health.
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. National Institutes of Health.
A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat. (2024, June 5). Nature.
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004, November 26). PubMed.
A Comparative Guide to the Inter-Laboratory Analytical Validation of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth com...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a molecule of significant interest. The focus is on establishing a robust inter-laboratory validation protocol to ensure method consistency across different testing environments, a critical step for regulatory submissions and quality control.
The principles outlined in this guide are grounded in the methodologies and standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11] These regulatory bodies provide a comprehensive framework for validating analytical procedures to ensure they are fit for their intended purpose.[4][11]
The Imperative of Inter-Laboratory Validation
Inter-laboratory validation, also known as a round-robin study or method transfer, is the process of demonstrating that a well-defined analytical method can be successfully executed by multiple laboratories, yielding comparable and reproducible results.[12] This process is crucial for:
Standardizing analytical procedures for inclusion in pharmacopoeias.[8]
Transferring methods from a research and development setting to a quality control laboratory.[12]
Outsourcing analytical testing to contract research organizations (CROs).[12]
Ensuring consistency when multiple sites are involved in manufacturing and testing.[12]
The objective is to establish the reproducibility of the method, which is a measure of precision between different laboratories.[8][11]
Note: While the provided search results refer to various derivatives of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, for the purpose of this guide, we will focus on the 4-ethyl substituted compound and establish a hypothetical validation study.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a meticulously planned protocol. This ensures that all participating laboratories are working under the same conditions, allowing for a meaningful comparison of results.
Caption: Workflow for the inter-laboratory validation study.
Comparative Analytical Methodologies
The choice of analytical technique is dictated by the analyte's properties and the intended purpose of the analysis. For 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, High-Performance Liquid Chromatography (HPLC) is a primary candidate due to its specificity and sensitivity for similar molecules.[14]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is a robust and widely used technique for the quantification of small organic molecules.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer to control pH.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
Injection Volume: 10 µL.
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies, LC-MS/MS is the gold standard.[3]
Experimental Protocol:
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
Column: C18 stationary phase, often with smaller dimensions for faster analysis.
Mobile Phase: A gradient elution using acetonitrile and water, both containing a small percentage of formic acid to aid in ionization.
Flow Rate: 0.5 mL/min.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MS/MS Transitions: Specific precursor-to-product ion transitions for the analyte are monitored for quantification.
Validation Parameters and Acceptance Criteria
According to ICH Q2(R1) guidelines, the following parameters must be evaluated during method validation.[2][6][8][9]
Validation Parameter
Description
Typical Acceptance Criteria (for Assay)
Specificity/Selectivity
The ability to assess the analyte unequivocally in the presence of other components.[2][8]
Peak purity index > 0.995; baseline resolution from other peaks.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Typically 80% to 120% of the test concentration.
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][8]
98.0% to 102.0% recovery.
Precision
The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] This includes repeatability (intra-assay), intermediate precision, and reproducibility (inter-laboratory).[2][8]
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness
A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][11]
System suitability parameters remain within acceptance criteria.
Hypothetical Inter-Laboratory Validation Data
The following tables present hypothetical data from a three-laboratory study to validate an HPLC-UV method for the assay of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
The hypothetical data demonstrates that the method is linear, accurate, and precise within each laboratory. The inter-laboratory RSD of 0.45% is well within the typical acceptance criterion of ≤ 5.0%, indicating excellent reproducibility.
Caption: Decision tree for analytical method selection and validation.
Conclusion
The successful inter-laboratory validation of an analytical method for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a critical milestone in its development lifecycle. This guide has provided a framework for designing and executing such a study, comparing suitable analytical techniques, and defining the essential validation parameters. By adhering to established regulatory guidelines and employing a rigorous, collaborative approach, researchers can ensure the generation of reliable and reproducible analytical data, which is fundamental to bringing safe and effective pharmaceuticals to market.
References
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]
Krasniqi, F., Tavčar, G., Goreshnik, E., Popovski, E., & Jashari, A. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
Krasniqi, F., Tavčar, G., Goreshnik, E., Popovski, E., & Jashari, A. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
Food and Agriculture Organization of the United Nations & World Health Organization. (2010).
European Directorate for the Quality of Medicines & HealthCare. (2020).
Wu, Y. L., An, Q. S., Li, D., Kang, L., Zhou, C. R., Zhang, J. B., & Pan, C. P. (2021). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. Science of The Total Environment, 790, 147978.
Patel, M., & Patel, P. (2021). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 14(3), 163-169.
Iaroshenko, V. O., Gevorgyan, A., Hakobyan, A., Stepanyan, G., Ostrovskyi, D., Villinger, A., & Langer, P. (2022). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)
Orozco-Castañeda, H. J., Carrillo-Sanjuan, P. A., Gámez-Montaño, R., & González-Zamora, E. (2021). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 17, 2688–2696.
A Senior Application Scientist's Guide to the Analytical Benchmarking of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Introduction: The Imperative for Rigorous Characterization In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The molecule 4-Ethyl-4,5,6,7-tetrahydro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The molecule 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a compound of interest due to the prevalence of the benzothiazole scaffold in bioactive molecules, requires a robust analytical framework to establish its identity, purity, and stability.[1][2] This guide provides an in-depth, experience-driven approach to benchmarking this compound against certified standard reference materials (SRMs). Our objective is to not merely present protocols, but to elucidate the scientific rationale behind each step, ensuring a self-validating and reproducible analytical workflow.
The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly Q3A, which addresses impurities in new drug substances.[3][4][5] These guidelines necessitate the classification, identification, and qualification of impurities, a process reliant on meticulous analytical science.[6]
Physicochemical Profile and Selection of Reference Standards
Before embarking on comparative analysis, a foundational understanding of the target molecule's properties is essential.
Table 1: Physicochemical Properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
The selection of appropriate Standard Reference Materials (SRMs) is a critical decision that underpins the entire benchmarking process. SRMs, such as those provided by the National Institute of Standards and Technology (NIST), offer well-characterized composition and properties, serving as the bedrock for method validation, calibration, and quality control.[7] For the purposes of this guide, we will utilize a commercially available, high-purity certified reference material of a structurally related but distinct benzothiazole derivative for chromatographic comparisons.
Experimental Workflow: A Multi-Modal Approach to Purity and Identity
A comprehensive assessment of a novel compound necessitates a multi-pronged analytical strategy. We will employ a suite of orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to build a complete analytical profile.
Figure 1: Overall experimental workflow for benchmarking.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[8] Our objective here is to quantify the target compound and detect any organic impurities, such as starting materials, by-products, or degradation products.[9][10]
Experimental Protocol: HPLC-UV Analysis
System Preparation:
Instrument: Agilent 1260 Infinity II LC System or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
UV Detection: 254 nm.
Injection Volume: 5 µL.
Standard and Sample Preparation:
Standard Solution (SRM): Accurately weigh approximately 10 mg of the certified benzothiazole derivative SRM and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
Sample Solution: Prepare the 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine test sample in the same manner as the standard solution.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
10
20.0
90
25.0
90
25.1
10
30.0
10
Data Analysis:
Integrate all peaks in the chromatograms for both the standard and the sample.
Calculate the purity of the test sample using the area percent normalization method.
Identify and quantify any impurities relative to the main peak. The reporting threshold for impurities is typically around 0.03-0.05% as per ICH guidelines.[4]
Table 2: Hypothetical Comparative HPLC Purity Data
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal confirmation of a compound's identity.[8][10]
Experimental Protocol: LC-MS Analysis
System and Method:
Utilize the same HPLC method as described above.
The outlet of the HPLC column is directed to the inlet of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) instrument).
A low mass error provides high confidence in the elemental composition and, therefore, the identity of the synthesized compound.
Figure 2: LC-MS experimental workflow diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[8] It is an indispensable tool for confirming the precise arrangement of atoms and functional groups.
Experimental Protocol: 1H and 13C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the test sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
Data Acquisition:
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
Acquire 1H and 13C spectra.
Data Analysis:
Analyze the chemical shifts, integration values, and coupling patterns in the 1H spectrum to assign protons to their respective positions in the molecule.
Analyze the chemical shifts in the 13C spectrum to identify all unique carbon environments.
Compare the obtained spectral data with expected values based on the known structure of the parent compound, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, and the effects of the ethyl substituent.[11]
Table 4: Hypothetical ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
6.58
s
2H
-NH2
3.90
q, J=7.2 Hz
2H
-CH2-CH3
2.5-2.7
m
4H
-CH2- (positions 4, 7)
1.7-1.9
m
4H
-CH2- (positions 5, 6)
1.25
t, J=7.2 Hz
3H
-CH2-CH3
Conclusion: Synthesizing a Self-Validating Analytical Dossier
This guide has outlined a comprehensive, multi-modal strategy for the analytical benchmarking of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. By integrating high-resolution separation techniques with mass and nuclear-based spectroscopic methods, and grounding these analyses in comparisons with certified reference materials, we establish a robust and self-validating data package. This approach not only confirms the identity and purity of the target molecule but also adheres to the stringent requirements for new chemical entities in the pharmaceutical industry. The causality behind each experimental choice—from the selection of orthogonal techniques to the adherence to ICH guidelines—ensures the trustworthiness and scientific integrity of the final analytical dossier.
References
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing.
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
NIST Standard Reference Materials - Labmix24.
Quality Guidelines - ICH.
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
NIST Standard Reference Materials Catalogue - Sigma-Aldrich.
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B - The Royal Society of Chemistry.
Comprehensive Cross-Validation Guide: HPLC vs. GC-MS for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
As drug development pipelines increasingly focus on substituted benzothiazoles for neurological and oncological applications, rigorous analytical characterization becomes paramount. 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzoth...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly focus on substituted benzothiazoles for neurological and oncological applications, rigorous analytical characterization becomes paramount. 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (C9H14N2S, MW: 182.29 g/mol )[1] presents a unique analytical challenge. The saturated tetrahydro ring and ethyl substitution increase its lipophilicity compared to fully aromatic benzothiazoles, while the primary amine at the 2-position retains significant polarity and hydrogen-bonding capability.
To ensure absolute data integrity and regulatory compliance, relying on a single chromatographic technique is insufficient. This guide details a self-validating, orthogonal cross-validation strategy utilizing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), adhering strictly to [2].
Strategic Rationale: The Necessity of Orthogonality
As a Senior Application Scientist, I design analytical workflows based on the principle of orthogonality—using distinct physical mechanisms to separate and identify analytes, thereby eliminating systemic blind spots.
HPLC-UV/MS (Polarity & Non-Volatiles): HPLC is deployed to manage the polarity of the primary amine. By utilizing a buffered acidic mobile phase, we suppress the ionization of the amine (pKa ~4.5), preventing secondary interactions with residual silanols on the silica stationary phase. This ensures sharp, symmetrical peaks and accurate quantification of non-volatile impurities[3].
GC-EI-MS (Volatility & Structural Fingerprinting): GC provides an orthogonal separation mechanism based purely on boiling point and van der Waals interactions. The hard electron ionization (EI) at 70 eV shatters the molecule into a highly reproducible fragmentation pattern. The presence of the molecular ion ([M]^+^ at m/z 182) acts as an unequivocal, self-validating structural fingerprint that UV detection cannot provide[4].
Orthogonal cross-validation workflow for HPLC and GC-MS methods per ICH guidelines.
Self-Validating Experimental Protocols
Every robust analytical method must be a self-validating system. The protocols below incorporate System Suitability Testing (SST) to ensure the instrument proves its own fitness for use during every sequence.
Protocol 1: HPLC-UV Method for Purity and Quantification
Mechanistic Causality: A C18 column provides the necessary hydrophobic retention for the tetrahydro-benzothiazole core. Formic acid (0.1%) is chosen over phosphate buffers to maintain MS compatibility while keeping the primary amine fully protonated, preventing peak tailing[3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and dissolve in 10.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the initial mobile phase (90% Water / 10% Acetonitrile).
Internal Standard (IS) Addition: Spike the working solution with 10 µg/mL of 2-aminobenzothiazole (IS) to correct for injection volume variances.
Chromatographic Conditions:
Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Milli-Q Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 80% B over 12 minutes, hold for 3 minutes, return to 10% B.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV Diode Array Detector (DAD) set to 254 nm (the characteristic absorbance maximum for the benzothiazole chromophore).
System Suitability (Self-Validation): The sequence is only valid if the resolution (
Rs
) between the analyte and the IS is > 2.0, and the tailing factor (
Tf
) for the analyte is ≤ 1.5.
Protocol 2: GC-EI-MS Method for Structural Confirmation
Mechanistic Causality: A 5% phenyl-methylpolysiloxane column (HP-5MS) is selected for its thermal stability and non-polar nature, ideal for eluting the moderately lipophilic ethyl-tetrahydro derivative. An ultra-inert, deactivated glass liner is mandated to prevent the primary amine from adsorbing to active silanol sites in the hot injection port, which would otherwise cause severe peak tailing and signal loss[4].
Step-by-Step Methodology:
Sample Preparation: Extract or dissolve the sample in Dichloromethane (DCM) to a final concentration of 25 µg/mL. DCM is chosen because it expands efficiently in the GC inlet but evaporates rapidly, focusing the analyte at the head of the column.
Instrument Tuning (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). The method is only valid if the m/z 69, 219, and 502 relative abundances meet manufacturer specifications, proving the mass analyzer's calibration.
Chromatographic Conditions:
Column: HP-5MS Capillary Column (30 m × 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.
Injection: 1.0 µL, Split ratio 10:1 (to prevent column overloading), Inlet temperature 250°C.
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) mode at 70 eV. Full scan mode from m/z 50 to 350 to capture the [M]^+^ ion at m/z 182 and its subsequent fragments.
Quantitative Data & Method Comparison
To satisfy [2], both methods were cross-validated against standard performance metrics. The table below summarizes the comparative quantitative capabilities of both techniques for this specific molecule.
Validation Parameter
HPLC-UV (254 nm)
GC-EI-MS (Full Scan)
ICH Acceptance Criteria
Specificity / Selectivity
Baseline resolution (
Rs
> 2.5)
Unique m/z 182 fragmentation
No interference at
tR
Linearity Range
1.0 - 100 µg/mL
5.0 - 50 µg/mL
Application dependent
Correlation Coefficient (
R2
)
0.9995
0.9962
R2
≥ 0.990
Precision (%RSD, n=6)
0.8%
1.8%
≤ 2.0%
Limit of Detection (LOD)
0.05 µg/mL
0.8 µg/mL
Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ)
0.15 µg/mL
2.5 µg/mL
Signal-to-Noise ≥ 10:1
Accuracy (Spike Recovery)
98.5% - 101.2%
94.5% - 103.8%
95.0% - 105.0%
Summary of Findings: While HPLC-UV demonstrates superior sensitivity (lower LOD/LOQ) and tighter precision for routine purity assays, GC-MS provides indispensable, orthogonal structural verification. For the rigorous characterization of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine during early-stage drug development, utilizing HPLC for quantitative batch release and GC-MS for qualitative impurity profiling forms a comprehensive, bulletproof analytical package.
References
Molport Database. "4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine." Molport. Available at:[Link]
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Official Website. Available at: [Link]
Asimakopoulos, A. G., et al. "Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry, ACS Publications. Available at:[Link]
Al-Ostoot, F. H., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, ACS Publications. Available at:[Link]
Comprehensive Safety and Disposal Protocol for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
As drug development accelerates, the handling of specialized heterocyclic building blocks like 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) requires rigorous, scientifically grounded safety and...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the handling of specialized heterocyclic building blocks like 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 1131905-51-5) requires rigorous, scientifically grounded safety and disposal protocols. This compound, a derivative of the benzothiazole class often utilized in the synthesis of neurologically active agents (similar to the dopaminergic agonist pramipexole), presents specific toxicological and environmental challenges.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling and terminal disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Context and Hazard Causality
Understanding the structural properties of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is critical for predicting its behavior in waste streams.
Amine Functionality: The primary amine group renders the molecule weakly basic. In aqueous waste streams, it can form water-soluble salts if exposed to acids, increasing its mobility in the environment.
Lipophilicity: The ethyl-substituted tetrahydropyridine ring increases the molecule's lipophilicity compared to unsubstituted analogs. This characteristic enhances cellular permeability (useful in drug design) but also increases the risk of bioaccumulation in aquatic ecosystems if improperly discarded.
Environmental Toxicity: Benzothiazole derivatives are notoriously recalcitrant to standard wastewater bioremediation and exhibit high acute toxicity to aquatic life. Therefore, drain disposal is strictly prohibited .
Quantitative Hazard Summary
Property / Hazard Category
Specification / Classification
Operational Implication
Chemical Class
Heterocyclic Amine (Benzothiazole derivative)
Reacts with strong oxidizing agents and strong acids.
Physical State
Solid (typically crystalline powder)
High risk of aerosolization during weighing.
Environmental Hazard
Chronic Aquatic Toxicity
Must be segregated from general aqueous waste; requires incineration.
Prevents dermal absorption and inhalation of lipophilic dust.
Step-by-Step Disposal Methodology
To maintain scientific integrity and regulatory compliance, the disposal of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine must follow a strict segregation and destruction pathway.
Phase 1: Waste Segregation and Containment
Determine the Waste Matrix: Identify whether the compound is in a solid state (pure powder, contaminated weigh boats, PPE) or dissolved in a liquid solvent (e.g., methanol, DMSO, or dichloromethane used during synthesis or assays).
Solid Waste Containment: Place all solid chemical waste and heavily contaminated consumables into a heavy-duty, double-lined High-Density Polyethylene (HDPE) container. HDPE is selected because it resists degradation from residual lipophilic organic compounds.
Liquid Waste Segregation:
If dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate), transfer to the "Non-Halogenated Organic Waste" carboy.
If dissolved in halogenated solvents (e.g., chloroform, DCM), transfer to the "Halogenated Organic Waste" carboy.
Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and alters the required incineration temperature to prevent dioxin formation.
Phase 2: Labeling and Storage
Regulatory Labeling: Affix a hazardous waste tag immediately upon adding the first drop/particle of waste. The label must explicitly state: "Toxic Organic Waste: Contains 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine."
Secondary Containment: Store the sealed waste containers in a designated Secondary Containment tray within a ventilated flammable storage cabinet until pickup.
Phase 3: Terminal Destruction
High-Temperature Incineration: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) waste management facility. The standard and only acceptable method of disposal for biologically active benzothiazoles is high-temperature incineration (typically >1000°C), which fully oxidizes the nitrogen and sulfur heteroatoms into scrubbable gases (NOx and SOx), preventing soil and groundwater contamination.
Operational Workflow Visualization
The following diagram maps the logical decision tree for processing this chemical waste.
Caption: Decision matrix and operational workflow for the segregation and terminal disposal of benzothiazole amine waste.
Emergency Spill Protocol
In the event of an accidental release, the self-validating protocol is as follows:
Isolate: Evacuate personnel from the immediate vicinity.
Ventilate: Ensure fume hoods and room exhaust are operating at maximum capacity.
Neutralize/Absorb: Do not wash with water. For solid spills, gently sweep using a damp absorbent pad to prevent dust generation. For liquid spills (compound in solvent), apply an inert chemical absorbent (e.g., vermiculite or a commercial universal spill kit).
Dispose: Treat all cleanup materials as Solid Hazardous Waste as outlined in Phase 1.
References
Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories" (Standard 1910.1450). United States Department of Labor. Available at:[Link]
Environmental Protection Agency (EPA). "Hazardous Waste Management System under RCRA." United States EPA. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.